molecular formula C6H5Cl2N3O B1507177 4-Amino-2,6-dichloronicotinamide CAS No. 918898-03-0

4-Amino-2,6-dichloronicotinamide

Cat. No.: B1507177
CAS No.: 918898-03-0
M. Wt: 206.03 g/mol
InChI Key: BCAWPWJQMQNACW-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinamide is a dichlorinated pyridine derivative functionalized with both an amino and an amide group. This structure classifies it as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. While specific biological data for this compound is limited, its molecular framework suggests its primary research value lies in its potential as a versatile building block for the synthesis of more complex molecules, such as specialized nicotinamide analogs or other heterocyclic compounds. The presence of multiple functional groups on the pyridine ring makes it a suitable precursor for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Researchers may employ this compound in the exploration of new chemical spaces, particularly in developing candidates for medicinal chemistry and agrochemical research. The core nicotinamide structure is a key component of essential biomolecules like NAD+ , and related compounds are studied for their interaction with various cellular enzymes . Safety Notice: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use, household use, or any form of personal use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

CAS No.

918898-03-0

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

4-amino-2,6-dichloropyridine-3-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c7-3-1-2(9)4(6(10)12)5(8)11-3/h1H,(H2,9,11)(H2,10,12)

InChI Key

BCAWPWJQMQNACW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 4-Amino-2,6-dichloropyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-amino-2,6-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] While the initially proposed "4-Amino-2,6-dichloronicotinamide" is not a readily documented compound, this guide focuses on its foundational pyridine core, for which extensive data is available. We will explore the synthesis, and a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the process of confirming the chemical structure of such compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[2] The specific arrangement of functional groups on the pyridine ring dictates the molecule's chemical reactivity, and biological activity. 4-Amino-2,6-dichloropyridine serves as a versatile building block for a range of downstream products, including potential anticancer, and antiviral drugs, as well as Rho kinase inhibitors.[1][3] Its utility as a synthetic intermediate underscores the critical need for unambiguous structural verification to ensure the identity, purity, and safety of the final products.[1]

Synthesis of 4-Amino-2,6-dichloropyridine: Establishing the Foundation

A robust and well-characterized synthesis is the first step in any structural elucidation workflow. A common and efficient method for the preparation of 4-amino-2,6-dichloropyridine involves the reduction of 2,6-dichloro-4-nitropyridine.[3]

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₅H₄Cl₂N₂[4]
Molecular Weight163.00 g/mol [4]
CAS Number2587-02-2[4]
AppearanceWhite to brown crystalline powder
Melting Point169-177 °C
Synthetic Workflow Diagram

start 2,6-dichloro-4-nitropyridine reagents Iron powder, HCl, Ethanol start->reagents process Reduction Reaction reagents->process product 4-Amino-2,6-dichloropyridine process->product cluster_elucidation Structural Elucidation of 4-Amino-2,6-dichloropyridine synthesis Synthesized Compound ir Infrared (IR) Spectroscopy synthesis->ir Analysis ms Mass Spectrometry (MS) synthesis->ms Analysis nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr Analysis xray X-ray Crystallography synthesis->xray Analysis structure Confirmed Structure ir->structure Data Integration ms->structure Data Integration nmr->structure Data Integration xray->structure Data Integration

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the identification of characteristic absorption bands.

Expected IR Absorption Bands for 4-Amino-2,6-dichloropyridine:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amino group)3300-3500Asymmetric and symmetric stretching of the primary amine.
C=C and C=N Stretch (Aromatic ring)1400-1600Vibrations of the pyridine ring.
C-N Stretch1250-1350Stretching of the bond between the amino group and the aromatic ring.
C-Cl Stretch600-800Stretching of the carbon-chlorine bonds.

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would be strong evidence for the amino group, while the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) would be characteristic of the substituted pyridine ring. [5][6]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

For 4-amino-2,6-dichloropyridine (C₅H₄Cl₂N₂), the expected monoisotopic mass is approximately 161.97 g/mol . [4]High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing definitive evidence for the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: Due to the symmetry of 4-amino-2,6-dichloropyridine, the two protons on the pyridine ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single singlet for these aromatic protons. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct carbon signals are expected: one for the two equivalent chlorine-bearing carbons, one for the two equivalent carbons adjacent to the amino group, and one for the carbon atom bonded to the amino group. The chemical shifts of these carbons will be influenced by the electronegativity of the attached chlorine and nitrogen atoms. A study on a derivative of this compound showed ¹³C NMR shifts in DMSO-d6 at δ 158.1, 148.7, and 106.0 ppm, which can serve as a reference. [2]

X-ray Crystallography: The Definitive 3D Structure

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of a molecule like 4-amino-2,6-dichloropyridine is a systematic process of evidence gathering and correlation. Each analytical technique provides a layer of validation. The IR spectrum confirms the presence of the required functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the NMR spectra map out the precise connectivity of the atoms. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, which is paramount for its application in research and development.

References

  • PubChem. (n.d.). 4-Amino-2,6-dichloropyridine. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
  • PubChemLite. (n.d.). 4-amino-2,6-dichloropyridine (C5H4Cl2N2). Retrieved from [Link]

  • Ma, C., et al. (2016).
  • Gomathi, C., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Gomathi, C., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol.
  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 02-02-87 | Product Name : 4-Amino-2,6-dichloropyridine. Retrieved from [Link]

  • McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Slideshare.
  • Sharma, S. N., et al. (2010). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 22(1), 527-531.
  • Aft, H., & Christensen, B. E. (1961). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
  • Ma, C., et al. (2016).
  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Sharma, S. N., et al. (2010). Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

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A Guide to the Spectroscopic Characterization of 4-Amino-2,6-dichloronicotinamide: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dichloronicotinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of an amino group, two chlorine atoms, and a carboxamide moiety on the pyridine ring suggests a molecule with diverse chemical reactivity and potential biological activity. Accurate structural elucidation and characterization are paramount for understanding its properties and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed exploration of the predicted spectroscopic data for this compound. By examining the theoretical ¹H NMR, ¹³C NMR, IR, and MS spectra, we can anticipate the key structural features of this molecule. To ground these predictions in an experimental context, we will draw comparisons with the known spectroscopic data of 4-amino-2,6-dichloropyridine, a structurally similar compound. This comparative approach allows for a more confident interpretation of the predicted data and provides a valuable reference for researchers who may synthesize and characterize this compound in the future.

Molecular Structure and Key Functional Groups

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Key functional groups that will give rise to characteristic spectroscopic signals include:

  • Aromatic Pyridine Ring: The substituted pyridine core will exhibit signals in the aromatic region of NMR spectra and characteristic ring vibrations in the IR spectrum.

  • Amino Group (-NH₂): The protons of the primary amine will be observable in the ¹H NMR spectrum, and its stretching and bending vibrations will be prominent in the IR spectrum.

  • Amide Group (-CONH₂): This group introduces a carbonyl (C=O) and another set of N-H bonds, both of which have highly characteristic IR absorptions. The amide protons will also appear in the ¹H NMR spectrum.

  • Chloro Groups (-Cl): While not directly observed in NMR or IR in the same way as other functional groups, the electronegative chlorine atoms significantly influence the chemical shifts of adjacent protons and carbons. Their presence is also critical in mass spectrometry due to the isotopic pattern of chlorine.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Methodology for ¹H NMR Data Acquisition (General Protocol):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Singlet1HAromatic H-5
~7.0 - 7.5Broad Singlet2H-CONH₂
~6.0 - 6.5Broad Singlet2H-NH₂

Interpretation and Causality:

  • Aromatic Proton (H-5): The pyridine ring has only one remaining proton at the 5-position. Due to the absence of adjacent protons, it is expected to appear as a singlet. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the electronegative chlorine and nitrogen atoms.

  • Amide Protons (-CONH₂): The two protons of the primary amide are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential restricted rotation around the C-N bond. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Amino Protons (-NH₂): Similar to the amide protons, the protons of the amino group at the 4-position will likely appear as a broad singlet.

Comparison with 4-Amino-2,6-dichloropyridine: For 4-amino-2,6-dichloropyridine, the two equivalent aromatic protons typically appear as a singlet around 6.60 ppm (in DMSO-d₆)[1]. In our target molecule, the introduction of the electron-withdrawing carboxamide group at the 3-position is expected to deshield the remaining aromatic proton (H-5), shifting its signal further downfield to the predicted range of 7.5-8.0 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Methodology for ¹³C NMR Data Acquisition (General Protocol):

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transformation and phasing are performed.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Assignment
~165-170C=O (Amide)
~155-160C-4 (bearing -NH₂)
~148-153C-2 & C-6 (bearing -Cl)
~110-115C-3 (bearing -CONH₂)
~105-110C-5

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • C-4: The carbon atom attached to the amino group will be significantly shielded by the electron-donating nature of the nitrogen, but its position within the aromatic ring will still result in a relatively downfield shift.

  • C-2 and C-6: The carbons bonded to the highly electronegative chlorine atoms will be deshielded and are expected to appear at similar chemical shifts.

  • C-3 and C-5: These carbons are expected to be the most shielded of the aromatic carbons.

Comparison with 4-Amino-2,6-dichloropyridine: In 4-amino-2,6-dichloropyridine, the carbon atoms bearing the chlorine atoms (C-2 and C-6) appear around 148.7 ppm, the carbon with the amino group (C-4) is at approximately 158.1 ppm, and the carbons at the 3 and 5 positions are around 106.0 ppm[1]. The introduction of the carboxamide group in our target molecule will significantly alter the chemical shift of C-3 and is predicted to have a smaller effect on the other ring carbons. The new signal for the carbonyl carbon will be a key identifier.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for IR Data Acquisition (General Protocol):

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, BroadN-H stretching (Amide and Amino)
1680-1650StrongC=O stretching (Amide I band)
1630-1580MediumN-H bending (Amino) and C=C stretching (Aromatic)
1450-1400MediumC-C stretching (Aromatic)
800-700StrongC-Cl stretching

Interpretation and Causality:

  • N-H Stretching: The presence of two -NH₂ groups (amino and amide) will result in strong, broad absorption bands in the high-frequency region of the spectrum. The broadening is due to hydrogen bonding.

  • C=O Stretching (Amide I): The carbonyl group of the amide will produce a very strong and sharp absorption band, which is highly characteristic.

  • N-H Bending and C=C Stretching: The bending vibration of the N-H bonds and the stretching vibrations of the C=C bonds in the aromatic ring often appear in the same region and can overlap.

  • C-Cl Stretching: The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region of the spectrum.

Comparison with 4-Amino-2,6-dichloropyridine: The IR spectrum of 4-amino-2,6-dichloropyridine would show the N-H stretches of the amino group, the aromatic C=C stretches, and the C-Cl stretches. The key difference in the spectrum of this compound will be the presence of the strong amide C=O stretch (Amide I band) and the additional N-H stretching and bending vibrations from the amide group.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Methodology for Mass Spectrometry Data Acquisition (General Protocol):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Ionization: The sample molecules are ionized in the ion source.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅Cl₂N₃O) is approximately 221.0 g/mol . The mass spectrum should show a molecular ion peak at m/z = 221. Due to the presence of two chlorine atoms, there will be a characteristic isotopic pattern:

    • M⁺: (containing two ³⁵Cl atoms) - highest abundance

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) - approximately 65% of the M⁺ peak

    • [M+4]⁺: (containing two ³⁷Cl atoms) - approximately 10% of the M⁺ peak

  • Key Fragmentation Pathways:

Figure 2. Predicted Mass Spectral Fragmentation of this compound M [M]⁺˙ m/z = 221/223/225 F1 [M - NH₂]⁺ m/z = 205/207/209 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z = 177/179/181 M->F2 - •CONH₂ F3 [M - Cl]⁺ m/z = 186/188 M->F3 - •Cl F4 [M - CONH₂ - Cl]⁺ m/z = 142/144 F2->F4 - •Cl

Sources

Navigating the Synthetic Landscape of 4-Amino-2,6-dichloronicotinamide: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Pyridine Building Block for Drug Discovery and Materials Science

In the intricate world of synthetic chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. This guide delves into the chemistry of "4-Amino-2,6-dichloronicotinamide," a highly functionalized pyridine derivative poised for significant applications in pharmaceutical and materials science research. While direct literature on this exact molecule is sparse, this paper will provide a comprehensive overview of its synthesis and reactivity by examining the well-established chemistry of its core precursor, 4-Amino-2,6-dichloropyridine, and related analogs. By understanding the reactivity of this core, chemists can unlock the synthetic potential of the target nicotinamide.

Physicochemical Properties and Spectral Data

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis. The table below summarizes the key properties of the foundational building block, 4-Amino-2,6-dichloropyridine. These properties provide essential information for reaction setup, purification, and characterization.

PropertyValueSource
CAS Number 2587-02-2[1][2][3][4]
Molecular Formula C5H4Cl2N2[1][2]
Molecular Weight 163.01 g/mol [1][2]
Appearance Pale brown to white crystalline solid[2][4]
Melting Point 162-173 °C[2][3][4]
Purity ≥ 98% (HPLC)[2][4]
Storage 0-8 °C[2]

Synthesis of the 4-Amino-2,6-dichloropyridine Core

The efficient synthesis of the 4-Amino-2,6-dichloropyridine core is a critical first step. Several synthetic routes have been reported, with a common strategy involving the nitration of 2,6-dichloropyridine followed by reduction. A notable method involves the nitration of 2,6-dichloropyridine-N-oxide, which can offer improved yields and regioselectivity.[5]

A generalized synthetic workflow is presented below:

Synthesis of 4-Amino-2,6-dichloropyridine A 2,6-Dichloropyridine B Nitration (e.g., KNO3, H2SO4) A->B C 2,6-Dichloro-4-nitropyridine B->C D Reduction (e.g., Fe, NH4Cl or H2, Pd/C) C->D E 4-Amino-2,6-dichloropyridine D->E

Caption: A general workflow for the synthesis of 4-Amino-2,6-dichloropyridine.

Key Synthetic Transformations: Unleashing the Potential of the Dichloropyridine Core

The synthetic utility of 4-Amino-2,6-dichloropyridine lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities.

Reactions at the Chlorine Positions

The electron-withdrawing nature of the pyridine ring and the second chlorine atom activates the chloro-substituents towards nucleophilic attack. This allows for the selective introduction of a wide range of substituents.

3.1.1. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6 positions can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The reaction conditions can often be tuned to achieve mono- or di-substitution.

3.1.2. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Coupling with amines provides access to a diverse array of substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylpyridines.

Reactions at Chlorine Positions A 4-Amino-2,6-dichloropyridine B SNAr (Nu-H) A->B C Suzuki Coupling (R-B(OR)2, Pd catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E Mono- or Di-substituted Products B->E C->E D->E

Caption: Key transformations of the chloro-substituents on the pyridine core.

Reactions at the Amino Group

The 4-amino group is a versatile functional handle that can undergo a range of transformations.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Constructing the Target: Synthesis of this compound

With a functionalized core in hand, the next critical step is the introduction of the carboxamide group at the 3-position. This can be a challenging transformation due to the electronic nature of the pyridine ring. A plausible synthetic route would involve the ortho-lithiation of the pyridine ring directed by the amino group, followed by quenching with carbon dioxide to give the corresponding nicotinic acid. Subsequent amidation would then yield the desired nicotinamide.

Synthesis of this compound A 4-Amino-2,6-dichloropyridine B 1. Directed ortho-lithiation (e.g., n-BuLi) 2. CO2 A->B C 4-Amino-2,6-dichloronicotinic acid B->C D Amidation (e.g., SOCl2, then NH3 or coupling agent, NH3) C->D E This compound D->E

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following are generalized, illustrative protocols. Researchers should always consult primary literature for specific reaction conditions and safety precautions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 4-Amino-2,6-dichloropyridine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amidation of a Nicotinic Acid
  • Suspend 4-Amino-2,6-dichloronicotinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a coupling agent (e.g., HBTU, HATU, or EDC, 1.1-1.5 eq.) and a base (e.g., DIPEA or triethylamine, 2-3 eq.).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • The organic layer is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound represents a versatile and highly functionalized building block with significant potential in the synthesis of novel bioactive molecules and advanced materials. By leveraging the well-established reactivity of the 4-Amino-2,6-dichloropyridine core, chemists can strategically and selectively modify the molecule at its three distinct reactive sites. The methodologies outlined in this guide provide a solid foundation for the exploration and application of this promising synthetic intermediate. As the demand for complex and diverse chemical matter continues to grow, the importance of such adaptable building blocks in accelerating discovery will undoubtedly increase.

References

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  • CAS Common Chemistry. Accelerator CZ. [Link]

  • Xingrui Industry. 4-Amino-2,6-dichloropyridine: A Key Intermediate for Pharmaceutical Innovation. [Link]

  • Arote, R. B., & Telvekar, V. N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

  • ProQuest. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

  • PubChem. 4,6-Dichloronicotinamide. National Center for Biotechnology Information. [Link]

  • Ma, C., Li, H., Zhang, J., & Zhang, G. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Zeitschrift für Naturforschung B, 71(3), 251-255. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology, 245(1-2), 1-8. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Production of 4-Amino-2,6-Dichlorophenol: An Industrial Perspective. [Link]

Sources

Technical Guide: Safety & Handling of 4-Amino-2,6-dichloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 4-Amino-2,6-dichloronicotinamide , a specialized halogenated pyridine intermediate.

CAS Number: 918898-03-0 Formula: C₆H₅Cl₂N₃O Molecular Weight: 206.03 g/mol Document Type: Standard Operating Procedure (SOP) Framework Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative primarily used as an intermediate in the synthesis of agrochemicals (e.g., flonicamid analogs) and pharmaceutical kinase inhibitors. Its structure—featuring a pyridine ring substituted with two chlorine atoms, an amino group, and a carboxamide moiety—imparts specific reactivity and handling risks.

Unlike simple pyridines, the presence of the carboxamide group increases polarity and potential for hydrogen bonding, while the halogenation pattern enhances lipophilicity and metabolic stability. Researchers must treat this compound as a Class 3 Irritant and a Potential Sensitizer .

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueOperational Implication
Appearance Off-white to yellow solidVisual contamination check is effective.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; use organic solvents for cleaning.
Melting Point >170 °C (Predicted)Stable solid under ambient conditions; dust hazard exists.
Reactivity Acid/Base HydrolysisSensitive to strong hydrolysis; releases NH₃ or HCl fumes.
LogP ~1.5 (Predicted)Moderate lipophilicity; potential for skin absorption.

Hazard Identification & Risk Assessment

This compound is classified under GHS as Warning .[1] It is not a highly potent API (HPAPI) but poses significant risks of mucosal irritation and acute toxicity if ingested.

GHS Classification (H-Statements)
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).[1]

  • H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Toxicological Mechanism

The 2,6-dichloro substitution pattern on the pyridine ring renders the 4-position amino group electron-deficient. Upon metabolic activation or thermal decomposition, halogenated pyridines can release chloride ions and nitrogen oxides (NOx). In vivo, the amide moiety may undergo hydrolysis to the corresponding nicotinic acid, which can exhibit different toxicological profiles.

Diagram 1: Exposure Response Logic

This decision matrix outlines the immediate response protocols based on the route of exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhal 1. Remove to Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhalation->Act_Inhal Act_Skin 1. Brush off dry powder 2. Wash w/ soap & water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Irrigate (15 min) lifting lids 2. Remove contacts if easy 3. Consult Ophthalmologist Eye->Act_Eye Medical Seek Medical Attention (Bring SDS) Act_Inhal->Medical Act_Skin->Medical Act_Eye->Medical

Caption: Emergency response decision tree for this compound exposure.

Engineering Controls & PPE

Due to the H335 (Respiratory Irritation) hazard, open-bench handling of the solid powder is strictly prohibited .

Hierarchy of Controls
  • Primary Containment: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Enclosure (ST1 band) .

  • Ventilation: Face velocity must be maintained at 0.5 m/s (100 fpm) .

  • Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory N95 / P2 Respirator (Minimum)Protects against fine particulates during transfer.
Hand Protection Double Nitrile Gloves (0.11 mm min)Prevents permeation; discard immediately upon splash.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient due to fine dust drift.
Body Protection Tyvek® Lab Coat or ApronPrevents accumulation of dust on street clothing.

Operational Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. The amide bond is susceptible to hydrolysis in humid environments.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Acids/Bases .

B. Reaction Setup (Solubility & Compatibility)

When using this intermediate in synthesis (e.g., Suzuki coupling or amide hydrolysis):

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid water unless pH is strictly controlled.

  • Thermal Hazards: Do not heat above 100°C without a reflux condenser. Thermal decomposition releases toxic chloride fumes.

C. Waste Disposal & Deactivation
  • Deactivation: There is no mild chemical deactivation for the halogenated ring.

  • Disposal: All solid waste and contaminated solvents must be labeled "Halogenated Organic Waste" .

  • Destruction: Must be disposed of via High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture HCl and NOx. Do not drain dispose.

Synthesis Context & Degradation Pathways

Understanding the chemical lineage of this compound aids in predicting impurities and side reactions. It is often derived from 4-amino-2,6-dichloropyridine via lithiation/carboxylation or from the corresponding ester.

Diagram 2: Synthesis & Degradation Flow

This diagram illustrates the relationship between the precursor, the target compound, and potential degradation products.[2]

SynthesisFlow cluster_legend Legend Precursor 4-Amino-2,6-dichloropyridine (CAS 2587-02-2) Target This compound (CAS 918898-03-0) Precursor->Target Carboxylation / Amidation Degradant 4-Amino-2,6-dichloronicotinic Acid (Hydrolysis Product) Target->Degradant Acid/Base Hydrolysis key Solid Line: Synthesis Dashed Line: Degradation

Caption: Synthetic relationship and primary degradation pathway (hydrolysis) of the target compound.

References

  • PubChem. (n.d.). 4-Amino-2-chloronicotinamide (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link](Note: Closest structural analog with full toxicological data used for SAR analysis).

  • Leioa Chemicals. (2025). Product Information: this compound (CAS 918898-03-0). Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Strategic Functionalization of 4-Amino-2,6-dichloronicotinamide via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-amino-2,6-dichloronicotinamide (CAS: 102026-64-8) represents a privileged pharmacophore in medicinal chemistry, particularly in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs). Its utility relies on the orthogonal functionalization of the two chlorine atoms.

This guide addresses the critical challenge of regioselectivity . While the C2 and C6 positions appear similar, they are electronically and sterically distinct.

  • C6-Position: Sterically accessible and electronically activated for oxidative addition (default reactive site).

  • C2-Position: Sterically hindered by the C3-amide but capable of chelation-assisted activation.

This document details protocols to selectively access either the C6-aryl (steric control) or C2-aryl (chelation control) products, along with strategies to mitigate catalyst poisoning by the free C4-amine.

Chemo-Structural Analysis & Mechanistic Strategy

The Selectivity Switch

The regiochemical outcome of Palladium-catalyzed cross-coupling on this substrate is dictated by the competition between steric hindrance and directing group effects .

  • Electronic Bias: The pyridine nitrogen renders both C2 and C6 electron-deficient (electrophilic). However, the C4-amino group (

    
     effect) pushes electron density into the ring, slightly deactivating it compared to simple 2,6-dichloropyridine.
    
  • Steric Control (Path A): The C3-carboxamide group creates significant steric bulk around C2. Under standard conditions with bulky ligands, Pd(0) preferentially inserts at the accessible C6 position.

  • Chelation Control (Path B): The C3-amide carbonyl oxygen or nitrogen can coordinate to Palladium, directing the catalyst to the proximal C2 position. This requires specific ligands that allow for this coordination geometry.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic for selecting reaction conditions.

Regioselectivity Substrate 4-Amino-2,6- dichloronicotinamide Decision Target Regioisomer? Substrate->Decision C6_Path Path A: C6-Arylation (Steric Control) Decision->C6_Path Distal Functionalization C2_Path Path B: C2-Arylation (Chelation Control) Decision->C2_Path Proximal Functionalization Product_C6 6-Aryl-2-chloro Product C6_Path->Product_C6 Bulky Ligands (e.g., SPhos, XPhos) Product_C2 2-Aryl-6-chloro Product C2_Path->Product_C2 Chelating/Small Ligands (e.g., PPh3, PXPd2)

Figure 1: Decision tree for regioselective coupling based on ligand sterics and directing group utilization.

Application Note: Optimizing Reaction Parameters

Solvent and Base Selection

The free amine at C4 and the amide at C3 are hydrogen-bond donors/acceptors. Non-polar solvents (Toluene) often lead to poor solubility and aggregation.

  • Recommended Solvent: 1,4-Dioxane/Water (4:1) or DME/Water. The aqueous component is critical for solubilizing the inorganic base and facilitating the transmetallation step.

  • Base:

    
     (mild) is preferred over 
    
    
    
    for the first coupling to prevent "over-coupling" (bis-arylation).
Catalyst & Ligand Matrix
ParameterC6-Selective Conditions C2-Selective Conditions
Mechanism Steric differentiation (Ligand blocks C2 approach)Directed Oxidative Addition (Amide directs Pd to C2)
Catalyst Source

or Pd(OAc)


or PXPd2
Ligand XPhos or SPhos (Bulky biaryl phosphines)

(Triphenylphosphine) or Ligand-free
Temperature 80–90 °C65–75 °C (Milder to preserve chelation)
Selectivity > 20:1 (C6:C2)~ 5:1 to 10:1 (C2:C6)

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 4-amino-6-aryl-2-chloronicotinamide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    / XPhos
  • Base: 2.0 M Aqueous

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen removal is critical to prevent oxidation of the electron-rich amino group.

  • Solvent Addition: Inject degassed 1,4-dioxane (0.1 M concentration relative to substrate) and the aqueous base solution through the septum.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS. The C6-product typically elutes slightly later than the starting material but earlier than the bis-coupled byproduct.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The free amide makes the product polar; back-extract the aqueous layer with EtOAc/THF (1:1) if yield is low.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The C4-amine makes the compound streak on silica; add 1% Triethylamine to the eluent.

Protocol B: C2-Selective Coupling (Directed)

Target: Synthesis of 4-amino-2-aryl-6-chloronicotinamide. Note: This pathway utilizes the "Yang-Corte" modification (See Ref 1).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Catalyst: PXPd2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)) or

    
    
    
  • Base:

    
     (powdered, anhydrous)
    
  • Solvent: Methanol (Reagent Grade)[2][3]

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic acid, base (2.0 equiv), and catalyst (5 mol%) in a flask.

  • Activation: Add Methanol. The use of a protic solvent like MeOH is unusual for Suzuki couplings but facilitates the hydrogen-bonding network required for the directing effect of the amide.

  • Reaction: Heat to reflux (approx 65 °C) for 2–4 hours.

  • Observation: This reaction is often faster than the C6 route due to the directing effect, but it is prone to stalling if the catalyst decomposes.

  • Workup: Evaporate MeOH. Redissolve in EtOAc/Water. Wash and purify as above.

Troubleshooting & Expert Tips

Issue 1: Catalyst Poisoning (The "Stalled Reaction")
  • Symptom: Reaction stops at 20% conversion; adding more catalyst doesn't help.

  • Cause: The free amine (

    
    ) at C4 or the amide nitrogen coordinates tightly to Pd(II), forming a stable, non-reactive "Pd-sink."
    
  • Solution: Use a Pre-catalyst (e.g., XPhos Pd G3/G4). These precatalysts release the active Pd(0) species only after entering the heating cycle, ensuring the oxidative addition happens before the substrate can chelate the metal in an off-cycle resting state.

Issue 2: Hydrolysis of the Amide
  • Symptom: Formation of carboxylic acid byproduct.

  • Cause: High temperature + strong aqueous base (

    
    , 
    
    
    
    ).
  • Solution: Switch to mild bases (

    
     or 
    
    
    
    ) and ensure the temperature does not exceed 100 °C.
Issue 3: Bis-coupling (Over-reaction)
  • Symptom: Formation of 2,6-diaryl product.[4][5]

  • Cause: The first coupling product is more reactive than the starting material (rare for this scaffold, but possible with electron-rich boronic acids).

  • Solution: Reduce boronic acid stoichiometry to 0.95 equiv and run the reaction to partial conversion (80%), then recycle the starting material.

References

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link]

Sources

Application Note: High-Throughput Screening Strategies for Libraries Derived from the 4-Amino-2,6-dichloronicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to High-Throughput Screening with "4-Amino-2,6-dichloronicotinamide" derivatives, designed for researchers, scientists, and drug development professionals.

Abstract

The this compound core represents a versatile and promising scaffold in medicinal chemistry. Its structural features, including a substituted pyridine ring, an amide linkage, and reactive chlorine atoms, make it an attractive starting point for the generation of diverse chemical libraries. Such libraries are primed for high-throughput screening (HTS) to identify novel modulators of a wide range of biological targets. This document provides a comprehensive guide for researchers on developing and executing robust HTS campaigns using derivatives of this scaffold. We will explore two primary, high-impact applications: the discovery of novel protein kinase inhibitors and the identification of modulators of protein-protein interactions (PPIs). The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems to ensure data quality and trustworthiness.

Rationale and Strategic Considerations

The utility of a chemical scaffold is defined by the biological targets it can effectively modulate. The this compound structure is particularly compelling for several reasons:

  • Kinase Inhibition: The pyridine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[1] The amino and amide groups provide crucial hydrogen bond donors and acceptors that can anchor the molecule in the ATP-binding pocket of kinases.

  • Protein-Protein Interaction (PPI) Modulation: The dichlorinated ring provides a rigid core from which diverse chemical functionalities can be projected. This is ideal for targeting the often large and shallow surfaces of PPIs, where creating specific interactions is a significant challenge.[2][3]

  • Scaffold for Diversity-Oriented Synthesis: The chlorine atoms can be readily displaced via nucleophilic aromatic substitution, allowing for the rapid generation of a large library of analogues with varied physicochemical properties to explore a wide chemical space.

Given this potential, a successful HTS campaign requires the selection of assay technologies that are both biologically relevant and technically robust for screening large compound libraries.[4][5] We will focus on two gold-standard HTS methodologies: a luminescence-based assay for kinase activity and a fluorescence polarization assay for PPIs.

The High-Throughput Screening Workflow: A Validating Funnel

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to systematically identify and validate true hits while eliminating artifacts.[6][7] Our approach follows a logical funnel, where a large number of compounds are progressively narrowed down based on increasingly stringent criteria.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Characterization cluster_3 Lead Generation Primary Primary HTS (Single Concentration, e.g., 10 µM) ~100,000s of Compounds Confirm Hit Confirmation (Fresh Compound Powder) ~1,000s of Compounds Primary->Confirm Identify Initial 'Hits' DoseResp Dose-Response (IC50/EC50) ~100s of Compounds Confirm->DoseResp Confirm Activity & Potency Secondary Secondary & Orthogonal Assays (Confirm Mechanism) ~10-50 Compounds DoseResp->Secondary Validate On-Target Effect Counterscreen Counterscreens (Rule out Artifacts) DoseResp->Counterscreen Eliminate False Positives SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Secondary->SAR Select Validated Hits

Caption: The HTS funnel for hit identification and validation.

Protocol I: Screening for Protein Kinase Inhibitors

This protocol employs a universal, luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8] Active inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. The Kinase-Glo® (Promega) assay is a prime example of this technology.

Principle of the Luminescent Kinase Assay

The assay is based on a coupled reaction. First, the kinase utilizes ATP to phosphorylate a substrate. In the second step, a proprietary luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal. The amount of light produced is directly proportional to the concentration of ATP. Therefore, kinase inhibition is measured as an increase in luminescence.

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase ADP ADP Luciferase Ultra-Glo™ Luciferase ATP->Luciferase Remaining ATP Substrate Substrate Substrate->Kinase pSubstrate Phospho-Substrate Kinase->ADP Kinase->pSubstrate Light Luminescent Signal Luciferase->Light Generates Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks

Caption: Principle of the luminescent kinase inhibition assay.

Assay Development and Validation

Before initiating a large-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible.[9][10]

  • Reagent Optimization: Determine the optimal concentrations of kinase and substrate. The goal is to use a concentration of ATP that is at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors. Aim for approximately 10-30% ATP consumption during the reaction time.

  • DMSO Tolerance: Confirm that the assay is not significantly affected by the concentration of dimethyl sulfoxide (DMSO) used to solubilize the compound library (typically 0.5-1%).

  • Signal Stability: Ensure the luminescent signal is stable over the time required to read all plates in an HTS run (e.g., >30 minutes).

  • Statistical Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no inhibition) and negative (n, full inhibition) controls.

    • Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

ParameterSymbolAcceptance CriteriaRationale
Z-prime FactorZ'> 0.5Indicates a large separation between control signals with low variability, ensuring hit identification is reliable.[11]
Signal-to-BackgroundS/B> 5A sufficient dynamic range to distinguish hits from baseline noise.
Coefficient of Variation%CV< 15%Measures the relative variability of the data, ensuring reproducibility across the plate and between runs.[9]

Table 1: Key HTS Assay Validation Parameters.

Step-by-Step HTS Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 50 nL of each compound from the library (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Reagent Preparation:

    • 2X Kinase/Substrate Mix: Prepare a solution containing the kinase and its specific substrate in kinase buffer at twice the final desired concentration.

    • 2X ATP Solution: Prepare a solution of ATP in kinase buffer at twice the final desired concentration.

  • Assay Execution:

    • Add 25 µL of the 2X Kinase/Substrate Mix to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the 2X ATP Solution to all wells.

    • Incubate for 60 minutes at room temperature. The exact time should be optimized during assay development.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® Reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer (e.g., EnVision or PHERAstar).

  • Data Analysis:

    • Normalize the data using the control wells. Percent inhibition is calculated as: % Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)

    • Identify primary hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).

Protocol II: Screening for Protein-Protein Interaction (PPI) Inhibitors

This protocol utilizes Fluorescence Polarization (FP), a powerful technique for monitoring molecular binding events in a homogeneous solution.[12][13][14] It is ideal for identifying compounds that disrupt the interaction between a large protein and a smaller, fluorescently-labeled peptide or protein (the "tracer").

Principle of the Fluorescence Polarization Assay

The principle relies on the rotational speed of molecules in solution.[13]

  • Unbound Tracer: A small, fluorescently labeled tracer rotates rapidly. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.

  • Bound Tracer: When the tracer binds to a large protein partner, its rotation slows dramatically. The emitted light remains highly polarized, resulting in a high FP signal.

  • Inhibition: A compound from the library that disrupts this interaction will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal.

FP_Assay_Principle cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition Tracer_Free Fluorescent Tracer Light_Low Low FP Signal (Depolarized Light) Tracer_Free->Light_Low Rotates Rapidly Protein Target Protein Tracer_Free->Protein Binds Tracer_Displaced Fluorescent Tracer Protein->Tracer_Displaced Displaced by Inhibitor Tracer_Bound Tracer Complex Bound Complex Light_High High FP Signal (Polarized Light) Complex->Light_High Rotates Slowly Inhibitor Inhibitor Protein_Inhibited Target Protein Inhibitor->Protein_Inhibited Light_Inhibited Low FP Signal Tracer_Displaced->Light_Inhibited Rotates Rapidly

Sources

The Strategic Application of 4-Amino-2,6-dichloronicotinamide in the Synthesis of Potent Pyrido[2,3-d]pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridine Scaffold in Oncology

The pyridine ring, a fundamental heterocyclic motif, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its monoamino derivatives, aminopyridines, have garnered significant attention in medicinal chemistry due to their capacity to interact with a wide array of biological targets, including enzymes and receptors.[2] This has led to their incorporation into a variety of therapeutic agents, with a notable impact in the field of oncology.[1] The aminopyridine scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have emerged as a privileged scaffold for the development of potent and selective anticancer drugs.[3][4][5] These compounds have demonstrated efficacy against a range of cancer-associated targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase.[3] This application note will provide a detailed technical guide on the utility of a key, functionalized aminopyridine intermediate, 4-Amino-2,6-dichloronicotinamide , in the synthesis of a potent class of anticancer agents. We will delve into the synthetic rationale, provide a detailed experimental protocol, and outline the biological evaluation of a representative pyrido[2,3-d]pyrimidine derivative.

The Pivotal Role of this compound as a Synthetic Precursor

This compound is a strategically designed building block for the synthesis of pyrido[2,3-d]pyrimidines. The chlorine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups, facilitating nucleophilic substitution reactions that are central to the construction of the fused pyrimidine ring. The amino group at the 4-position and the carboxamide group at the 3-position are poised for cyclization reactions, providing a direct route to the desired bicyclic core.

The synthesis of this compound itself can be envisioned from the commercially available 4-amino-2,6-dichloronicotinic acid.[6] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis, often achieved through the use of coupling agents.

Synthesis of a Potent Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitor

To illustrate the utility of this compound, we will outline the synthesis of a representative pyrido[2,3-d]pyrimidine derivative that has shown promise as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[7][8][9] The target molecule is a conceptual analogue based on the well-established pyrido[2,3-d]pyrimidine scaffold known to inhibit kinases such as Bcr-Abl and CDKs.[4][10]

Part 1: Synthesis of the Key Intermediate: this compound

The initial step involves the conversion of 4-amino-2,6-dichloronicotinic acid to its corresponding amide. This is a critical step that prepares the molecule for the subsequent cyclization.

Protocol 1: Amidation of 4-Amino-2,6-dichloronicotinic Acid

Materials:

  • 4-Amino-2,6-dichloronicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (7 N in Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-2,6-dichloronicotinic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ammonia solution (7 N in Methanol, 3.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Causality behind Experimental Choices:

  • EDC/HOBt: This combination of coupling agents is widely used for amide bond formation. EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve the efficiency of the coupling.[11]

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, creating favorable conditions for the reaction.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

With the key intermediate in hand, the next step is the construction of the pyrido[2,3-d]pyrimidine ring system. This is typically achieved through a condensation and cyclization reaction.

Protocol 2: Synthesis of a 4-Amino-2-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture and reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The precipitated product, a 2,4-diamino-6-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, is filtered, washed with water and ethanol, and dried.

  • To a solution of the intermediate from the previous step (1.0 eq) in DMF, add the desired aryl isothiocyanate (1.1 eq).

  • Heat the reaction mixture at 100-120 °C for 4-6 hours.

  • Cool the mixture and pour it into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final pyrido[2,3-d]pyrimidine product.

Causality behind Experimental Choices:

  • Guanidine: Guanidine serves as the source of the two nitrogen atoms required to form the pyrimidine ring.

  • Sodium Ethoxide: This strong base is used to deprotonate the guanidine hydrochloride and to facilitate the nucleophilic attack and subsequent cyclization.

  • Aryl Isothiocyanate: This reagent is used to introduce a substituted amino group at the 2-position of the pyrido[2,3-d]pyrimidine core, a common feature in many kinase inhibitors that contributes to target binding.

Visualizing the Synthetic Workflow

Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Core Construction & Functionalization Nicotinic_Acid 4-Amino-2,6-dichloronicotinic acid Amide This compound Nicotinic_Acid->Amide EDC, HOBt, NH3/MeOH Diamino_Intermediate 2,4-Diamino-6-chloro- pyrido[2,3-d]pyrimidin-7(8H)-one Amide->Diamino_Intermediate Guanidine, NaOEt Final_Product 4-Amino-2-(aryl-thioureido)- pyrido[2,3-d]pyrimidin-7(8H)-one (Kinase Inhibitor) Diamino_Intermediate->Final_Product Aryl isothiocyanate

Caption: Synthetic pathway from 4-Amino-2,6-dichloronicotinic acid to a potent anticancer agent.

Biological Evaluation: Targeting Aberrant Kinase Signaling

Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases that are often dysregulated in cancer.[3][12] For instance, the Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy.[7][8] Similarly, cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their overactivity is common in many cancers, including breast cancer.[4]

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

The synthesized pyrido[2,3-d]pyrimidine can be evaluated for its ability to inhibit CDK4/6. In a normal cell cycle, the progression from the G1 to the S phase is controlled by the retinoblastoma (Rb) protein. CDK4/6, in complex with cyclin D, phosphorylates and inactivates Rb, releasing the transcription factor E2F to promote the expression of genes required for DNA synthesis. In cancer cells with overactive CDK4/6, this process is uncontrolled, leading to continuous proliferation. A CDK4/6 inhibitor would bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

Visualizing the Targeted Signaling Pathway

CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F sequesters Rb->G1_Arrest active form promotes S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrido[2,3-d]pyrimidine derivative.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized compound on a relevant cancer cell line (e.g., MCF-7 for breast cancer, which often has dysregulated CDK4/6 activity).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized pyrido[2,3-d]pyrimidine compound

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compound and doxorubicin in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Representative Biological Data

The following table summarizes the IC50 values for a series of conceptual pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, as inspired by the literature on this class of compounds.[4][13]

Compound IDR Group (at position 2)Target Cell LineIC50 (µM)
PD-PY-01 4-ChlorophenylMCF-7 (Breast)0.01
PD-PY-02 4-MethoxyphenylPC-3 (Prostate)0.05
PD-PY-03 3,4-DichlorophenylA-549 (Lung)0.02
Doxorubicin (Reference Drug)MCF-7 (Breast)0.08

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of pyrido[2,3-d]pyrimidine-based anticancer agents. Its strategic functionalization allows for the efficient construction of this privileged heterocyclic scaffold. The resulting compounds have demonstrated potent activity against key oncogenic targets such as CDKs and other kinases, leading to the induction of apoptosis and inhibition of cancer cell proliferation. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in leveraging this powerful synthetic strategy for the discovery of novel cancer therapeutics.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]

  • George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin. Future Medicinal Chemistry, 11(18), 2395–2414. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. (n.d.). ResearchGate. [Link]

  • The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. (2012). Organic & Biomolecular Chemistry, 11(2), 185-201. [Link]

  • Synthesis and characterization of two photoswitchable BCR-ABL inhibitors. (n.d.). American Chemical Society. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 123-131. [Link]

  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002). Cancer Research, 62(15), 4220-4225. [Link]

  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 170, 168-189. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds, 55(11), 1033-1047. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. [Link]

  • Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. (2016).
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).
  • 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. (n.d.). PMC. [Link]

  • Preparation of amino acid amides. (n.d.).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc. [Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for 4-Amino-2,6-dichloronicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,6-dichloronicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and product purity. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

The synthesis of this compound primarily involves the amidation of its corresponding carboxylic acid precursor, 4-Amino-2,6-dichloronicotinic acid. While this appears to be a straightforward transformation, the electronic properties of the substituted pyridine ring and the nature of the amide-forming reaction necessitate careful control over reaction conditions. This guide focuses on the critical amidation step, as the starting material, 4-Amino-2,6-dichloronicotinic acid, is commercially available (CAS 929288-22-2).

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for converting 4-Amino-2,6-dichloronicotinic acid to its primary amide?

A1: The most prevalent and effective strategies involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia source. The two main pathways are:

  • Formation of an Acyl Chloride Intermediate: This is a classic and robust method, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia (usually as ammonium hydroxide) to form the amide.[1][2][3]

  • Direct Coupling with Peptide Coupling Reagents: This modern approach uses reagents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), or imidazolium-based reagents like CDI (N,N'-Carbonyldiimidazole).[4][5][6]

Q2: Do I need to protect the 4-amino group on the pyridine ring before amidation?

A2: Generally, it is not necessary. The carboxylic acid is significantly more acidic than the aromatic amine, and the activation reagents used for amidation are highly chemoselective for the carboxyl group. Methods for the amidation of unprotected amino acids are well-established and demonstrate the feasibility of this approach without protecting groups.[7][8] Attempting to protect the amino group adds unnecessary steps and can complicate the synthesis, potentially lowering the overall yield.

Q3: Which is a better activating agent: thionyl chloride or a coupling reagent like EDC?

A3: The choice depends on several factors, including scale, available equipment, and sensitivity of the substrate to harsh conditions.

  • Thionyl Chloride (SOCl₂): Highly effective, inexpensive, and generates gaseous byproducts (SO₂ and HCl) that are easily removed.[1] However, it is a harsh reagent, requiring careful handling (use in a fume hood is mandatory) and complete removal before the addition of the amine to prevent side reactions. This method is often preferred for its cost-effectiveness on a larger scale.[9]

  • EDC/HOBt: This system operates under milder conditions, which can be advantageous if your molecule has other sensitive functional groups. The byproducts are water-soluble, facilitating easier purification during aqueous workup.[6] However, these reagents are more expensive than thionyl chloride.

Q4: What is the best source of ammonia for the final amidation step?

A4: Concentrated ammonium hydroxide is the most common and convenient source. It provides both the ammonia nucleophile and a basic medium. Alternatively, ammonia gas can be bubbled through an anhydrous solution of the activated acyl chloride, which can be advantageous for preventing hydrolysis of the intermediate, but this requires specialized equipment.[3]

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is consistently low (<50%). What are the most likely causes?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities based on your chosen method.

If using the Thionyl Chloride (SOCl₂) method:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical.

    • Causality: Insufficient SOCl₂ or reaction time can lead to unreacted starting material. The reaction temperature may also be too low.

    • Solution: Use a moderate excess of SOCl₂ (e.g., 2-5 equivalents). Ensure the reaction is heated, typically to reflux, for an adequate duration (1-3 hours) until gas evolution (HCl, SO₂) ceases.[3] Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS.

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly moisture-sensitive.

    • Causality: Exposure to atmospheric moisture or using wet solvents will revert the acyl chloride back to the carboxylic acid.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Ensure all glassware is oven-dried before use. After formation, excess SOCl₂ should be removed under vacuum, but care must be taken not to expose the residue to air for extended periods before adding the ammonia source.[3]

  • Side Reactions During Amination: Adding the acyl chloride to aqueous ammonia is highly exothermic.

    • Causality: Poor temperature control can lead to hydrolysis of the acyl chloride or decomposition.

    • Solution: Add the solution of the acyl chloride (in an anhydrous solvent like THF or Dichloromethane) dropwise to a cooled (0 °C) and vigorously stirred solution of concentrated ammonium hydroxide. Maintaining a low temperature during the addition is crucial for maximizing amide formation over hydrolysis.

If using a Coupling Reagent (e.g., EDC/HOBt):

  • Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate may be sluggish.

    • Causality: The stoichiometry of the coupling reagents might be incorrect, or the reaction environment may not be optimal. Electron-deficient carboxylic acids can sometimes be challenging to activate.

    • Solution: Use a slight excess of EDC (1.1-1.5 equivalents) and an appropriate amount of HOBt (catalytic to stoichiometric, e.g., 0.1-1.0 equivalents).[6] The reaction is typically run in a polar aprotic solvent like DMF or CH₂Cl₂. Ensure the carboxylic acid and HOBt are fully dissolved before adding EDC.

  • Formation of N-Acylurea Byproduct: This is a classic side reaction with carbodiimide reagents.

    • Causality: The O-acylisourea intermediate, if not promptly intercepted by the nucleophile (ammonia), can rearrange to a stable, unreactive N-acylurea.

    • Solution: The addition of HOBt significantly suppresses this side reaction by converting the O-acylisourea into a more stable active ester.[5] Ensure HOBt is included in your reaction.

  • Reaction pH and Base:

    • Causality: The reaction requires a non-nucleophilic base to neutralize the HCl salt of EDC and to deprotonate the ammonium salt used as the ammonia source. An incorrect choice or amount of base can stall the reaction.

    • Solution: Use a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents). If using ammonium chloride as the ammonia source, sufficient base is required to liberate free ammonia in situ.

Troubleshooting Workflow Diagram

G start Low Yield Observed method_check Which method was used? start->method_check socl2 Thionyl Chloride (SOCl₂) method_check->socl2 SOCl₂ coupling Coupling Reagent (EDC/CDI) method_check->coupling Coupling check_activation_socl2 Check Acyl Chloride Formation (Monitor via Me-ester formation) socl2->check_activation_socl2 check_hydrolysis Check for Hydrolysis (Use anhydrous conditions) check_activation_socl2->check_hydrolysis solution_activation_socl2 Increase SOCl₂ eq., reflux time, or temp. check_activation_socl2->solution_activation_socl2 check_amination_temp Check Amination Temperature (Add to NH4OH at 0°C) check_hydrolysis->check_amination_temp solution_hydrolysis Use oven-dried glassware, anhydrous solvents, inert atm. check_hydrolysis->solution_hydrolysis solution_amination_temp Cool NH4OH to 0°C, add acyl chloride slowly. check_amination_temp->solution_amination_temp check_activation_coupling Check Reagent Stoichiometry (Use 1.1-1.5 eq. EDC) coupling->check_activation_coupling check_byproduct N-Acylurea Formation? (Add HOBt/DMAP) check_activation_coupling->check_byproduct solution_activation_coupling Optimize EDC/HOBt equivalents. check_activation_coupling->solution_activation_coupling check_base Check Base & pH (Use DIPEA/TEA) check_byproduct->check_base solution_byproduct Ensure HOBt is included in the reaction mixture. check_byproduct->solution_byproduct solution_base Add 2-3 eq. of a non-nucleophilic base. check_base->solution_base

Caption: A decision tree for troubleshooting low yields.

Q: I see an insoluble white precipitate in my reaction when using DCC/EDC. What is it and how do I remove it?

A: This is almost certainly the urea byproduct (dicyclohexylurea - DCU, or the ethyl-dimethylaminopropyl urea from EDC).

  • Causality: This is the spent coupling reagent after it has activated the carboxylic acid. DCU is notoriously insoluble in many organic solvents, while the EDC byproduct is typically water-soluble.

  • Solution: If using DCC, the DCU can be removed by filtration. Chilling the reaction mixture can sometimes help precipitate more of it out. If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup. A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water, a mild acid (e.g., 1M HCl to remove basic residues), a mild base (e.g., sat. NaHCO₃ to remove unreacted acid and HOBt), and finally brine.

Experimental Protocols

Protocol 1: Amidation via Acyl Chloride Intermediate (SOCl₂ Method)

This protocol is robust and cost-effective, adapted from standard procedures for converting nicotinic acids to nicotinamides.[1][3]

Step 1: Formation of 4-Amino-2,6-dichloronicotinoyl chloride

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas outlet (to a scrubber), add 4-Amino-2,6-dichloronicotinic acid (1.0 eq.).

  • Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂) (3.0 eq.).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when gas evolution has ceased.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum). Caution: The vapor is corrosive. The crude 4-Amino-2,6-dichloronicotinoyl chloride hydrochloride is obtained as a solid and used directly in the next step.

Step 2: Formation of this compound

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent (e.g., THF or Dichloromethane).

  • In a separate flask, cool concentrated ammonium hydroxide (~30%) to 0 °C in an ice-water bath.

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Direct Amidation using EDC/HOBt Coupling

This protocol uses milder conditions and is adapted from general procedures for amide bond formation.[6]

  • In a round-bottom flask, dissolve 4-Amino-2,6-dichloronicotinic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add ammonium chloride (NH₄Cl) (1.5 eq.) to the solution.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq.), to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to obtain pure this compound.

Reaction Pathway Diagram

G Start 4-Amino-2,6-dichloronicotinic acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂, Δ (Method 1) ActiveEster Active Ester Intermediate (e.g., O-Acylisourea) Start->ActiveEster EDC, HOBt, Base (Method 2) Product This compound AcylChloride->Product NH₄OH, 0°C ActiveEster->Product NH₄Cl

Caption: Key synthetic routes to the target amide.

Data Summary Table

The following table summarizes the key reagents and typical conditions for the amidation step. Yields are representative for amidation reactions of similar heterocyclic carboxylic acids and should be considered starting points for optimization.

ParameterMethod 1: Thionyl ChlorideMethod 2: EDC/HOBt Coupling
Activating Agent Thionyl Chloride (SOCl₂)EDC·HCl
Additive DMF (catalytic)HOBt (1.1 eq.)
Ammonia Source Conc. Ammonium HydroxideAmmonium Chloride (NH₄Cl)
Base Not required (excess NH₃)DIPEA or TEA (3.0 eq.)
Solvent THF or CH₂Cl₂ (for amination)DMF or CH₂Cl₂
Temperature Reflux (activation), 0 °C (amination)0 °C to Room Temperature
Typical Reaction Time 3-5 hours total12-24 hours
Key Byproduct SO₂, HClWater-soluble urea
Workup FiltrationAqueous Extraction
Representative Yield 70-90%65-85%

References

  • The preparation of some 4-substituted nicotinic acids and nicotinamides. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Nicotinamide Analogues as Antimicrobial Agents. International Journal of Drug Delivery Technology. Available at: [Link]

  • Nicotinamide. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. Available at: [Link]

  • Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. ResearchGate. Available at: [Link]

  • Nicotinic acid anhydride. Google Patents.
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  • DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of Nicotinoyl chloride. PrepChem.com. Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Available at: [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. Available at: [Link]

  • Nickel-catalyzed amidation reactions: N–N coupling and enolate amidation. RSC Publishing. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate. PDF. Available at: [Link]

  • Proposed mechanism for amidation reaction using CDI (35). ResearchGate. Available at: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Center for Biotechnology Information. Available at: [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Available at: [Link]

  • Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Organic Chemistry Portal. Available at: [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. RSC Publishing. Available at: [Link]

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Technical Support Center: 4-Amino-2,6-dichloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reaction dynamics, impurity profiling, and troubleshooting for 4-Amino-2,6-dichloronicotinamide , a highly functionalized pyridine intermediate used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.

Executive Summary & Molecule Logic

This compound is a "push-pull" pyridine scaffold. The electron-withdrawing nicotinamide moiety (C3) activates the ring, while the electron-donating amino group (C4) modulates this reactivity.

  • The Challenge: The molecule possesses two electrophilic sites (C2-Cl and C6-Cl). While both are activated by the ring nitrogen and the C3-amide, they are sterically distinct .

  • The Rule: Under standard nucleophilic aromatic substitution (

    
    ) conditions, the C6-position  is the kinetic reaction site due to lower steric hindrance. The C2-position  is the source of the primary regio-impurity, often requiring rigorous chromatographic separation.
    

Reaction Side Products & Pathways

The following diagram illustrates the competitive pathways when reacting this compound with a generic nucleophile (Nu-H), such as a primary amine.

ReactionPathways SM Starting Material This compound Prod Target Product (C6-Sub) 4-Amino-2-chloro-6-substituted SM->Prod  SNAr (Kinetic Control)  Mild Temp, 1.0 eq Nu Imp1 Impurity A (Regioisomer) C2-Substitution (Thermodynamic/High T) SM->Imp1  Steric Bypass  High Temp Imp3 Impurity C (Hydrolysis) 4-Amino-2,6-dichloronicotinic Acid (Acidic/Basic conditions) SM->Imp3  H2O / pH Extremes Imp2 Impurity B (Bis-Sub) 2,6-Disubstituted (Over-reaction) Prod->Imp2  Excess Nu  Forcing Conditions

Figure 1: Competitive reaction pathways. The green path represents the desired kinetic substitution at C6. Red and yellow paths indicate common side reactions.

Detailed Impurity Profile Table
Impurity TypeStructure DescriptionFormation CauseDetection (Relative to SM)
Regioisomer (Impurity A) Substitution at C2-Cl instead of C6-Cl.High reaction temperature; Sterically small nucleophiles that can access the hindered C2 position.LC-MS: Same Mass (

).HPLC: Usually elutes after the main product (internal H-bonding with amide).
Bis-Adduct (Impurity B) Substitution at both C2 and C6.Excess nucleophile (>2.0 equiv); Extended reaction times.LC-MS: Mass + (

).HPLC: Significantly different polarity (usually more polar if Nu is amine).
Hydrolysis Product Amide (CONH2) converts to Acid (COOH).Presence of water in solvent; Strong acidic/basic workup.LC-MS: Mass + 1 Da (OH replaces NH2).HPLC: Elutes earlier (more polar/acidic).
Des-Chloro (Rare) Loss of Cl (replaced by H).Pd-catalyzed cross-couplings (side reaction if H2/catalyst present).LC-MS: Mass - 34 Da.

Troubleshooting Guide (FAQ)

Module 1: Regioselectivity Issues

Q: I see two peaks with the exact same mass in my LC-MS. Which is my product? A: In 90% of


 cases with this scaffold, the major peak  is the C6-substituted product.
  • Reasoning: The C2 position is flanked by the ring nitrogen and the C3-amide group. The amide exerts significant steric shielding, making C2 kinetically slower to react than the open C6 position [1].

  • Confirmation: The C2-substituted impurity (Regioisomer) often elutes later on C18 columns because the nucleophile at C2 can form an intramolecular hydrogen bond with the C3-amide carbonyl, locking the molecule in a planar, more lipophilic conformation.

Q: How do I minimize the C2-regioisomer?

  • Lower the Temperature: Run the reaction at 0°C to RT. Higher temperatures provide the activation energy required to overcome the steric barrier at C2.

  • Solvent Choice: Use non-polar aprotic solvents (like THF or DCM) if solubility permits. Polar aprotic solvents (DMF, DMSO) can sometimes enhance the reactivity of the "harder" C2 center.

  • Steric Bulk: If your nucleophile is bulky, C6 selectivity usually improves naturally.

Module 2: Yield & Stability

Q: My reaction stalled at 60% conversion. Should I add more nucleophile? A: Proceed with caution. Adding excess nucleophile significantly increases the risk of Impurity B (Bis-substitution) .

  • Better Approach: Check if the generated HCl is protonating your nucleophile. Add a non-nucleophilic base (e.g., DIPEA, TEA) to scavenge the acid, rather than adding more reactant.

Q: I see a +1 Da mass shift in my final product. What happened? A: You likely hydrolyzed the amide to the carboxylic acid (4-amino-2,6-dichloronicotinic acid ).

  • Cause: This happens if you use strong aqueous acids/bases during workup or if your reaction solvent was not dry.

  • Fix: Ensure solvents are anhydrous. Quench reactions with buffered solutions (e.g., saturated NH4Cl) rather than strong acids.

Validated Analytical Protocols

Method A: HPLC for Impurity Profiling

Use this method to separate the Regioisomer (C2 vs C6).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Amide absorption) and 280 nm.

  • Expected Retention:

    • Hydrolysis Impurity: ~3.5 min

    • Main Product (C6): ~8.2 min

    • Regioisomer (C2): ~8.8 min (Close eluting!)

    • Bis-Substituted: Varies by nucleophile.

Method B: Synthetic Protocol for C6-Selective Substitution

Standardized procedure to minimize side products.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 eq) at 0°C. Note: Using an auxiliary base prevents the nucleophile from being consumed as a proton scavenger.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by HPLC.

  • Stop Criteria: Quench when Starting Material < 2%. Do not chase the last 2% if Bis-impurity is appearing.

Decision Tree for Impurity Identification

TroubleshootingTree Start Impurity Detected (HPLC/LC-MS) CheckMass Check Mass Difference (Delta vs Product) Start->CheckMass SameMass Same Mass (Isomer) CheckMass->SameMass Delta = 0 PlusOne +1 Da (Hydrolysis) CheckMass->PlusOne Delta = +1 DoubleSub Mass = SM + 2*Nu - 2*Cl (Bis-Sub) CheckMass->DoubleSub Delta = High Action1 Regioisomer (C2-Sub) Action: Improve temp control Use steric base SameMass->Action1 Action2 Acid Impurity Action: Dry solvents Avoid aqueous workup PlusOne->Action2 Action3 Over-reaction Action: Reduce equivalents Lower temp DoubleSub->Action3

Figure 2: Rapid diagnostic logic for identifying impurities based on mass spectrometry data.

References

  • Regioselectivity in Pyridine Substitution

    • Concept: Nucleophilic attack on 2,4-dichloro-3-EWG-pyridines prefers the C6 position due to steric crowding
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity).
    • Specific Application: See patents regarding Idelalisib intermediates where C6 substitution on similar scaffolds is the primary pathway.

  • Analytical Methods for Aminopyridines

    • Source: BenchChem Technical Support.[1] "HPLC Method for 4-Amino-2,6-dichlorophenol and derivatives." (Adapted for Nicotinamide derivatives).[2][3]

  • Synthesis of this compound

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1864073, 2-Amino-4,6-dichloronicotinic acid (Structural Analog).

Sources

Technical Support Center: Navigating the Stability of 4-Amino-2,6-dichloronicotinamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "4-Amino-2,6-dichloronicotinamide." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability-related challenges encountered during experimental workflows. As there is limited direct literature on the stability of this compound, this document synthesizes information from structurally related aminopyridine and dichlorinated aromatic compounds to offer a robust framework for handling and analysis. All recommendations should be used as a starting point and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is likely influenced by a combination of chemical and physical factors, similar to other aminopyridine derivatives.[1][2] Key considerations include:

  • pH: Aromatic amines can exhibit pH-dependent stability.[1] Strongly acidic or basic conditions may lead to hydrolysis of the amide group or other degradative reactions.[1] For instance, related aminopyridine compounds are known to be susceptible to hydrolysis under such conditions.[1][3]

  • Light: Exposure to ultraviolet or visible light can induce photodegradation in compounds with aromatic rings and amino groups.[1] It is a common practice to protect solutions of similar compounds from light.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] Therefore, proper temperature control during storage and handling is crucial.

  • Oxidizing Agents: The amino group on the pyridine ring can be susceptible to oxidation.[1] Contact with atmospheric oxygen or other oxidizing agents in the solution should be minimized.

  • Solvent Choice: The type of solvent can impact stability. While solubility is a primary consideration, the reactivity of the solvent with the compound should also be taken into account. Aprotic solvents like DMSO or acetonitrile are often preferred for stock solutions of similar compounds to minimize hydrolysis.[1]

Q2: I've noticed a color change in my this compound solution over time. What could be the cause?

A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation in solutions of aromatic amines.[1] This is frequently attributed to oxidation of the amino group, which can lead to the formation of colored polymeric byproducts.[4] If you observe a color change, it is strongly recommended to re-analyze the solution for purity and concentration before proceeding with your experiments.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended based on best practices for similar compounds:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage, to reduce the rate of thermal degradation.[1]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light-induced degradation.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[1]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[1]

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of thermal degradation.[1]
Light Exposure Store in amber vials or protect from lightMinimizes photodegradation.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the amino group.[1]
Container Tightly sealed vialsPrevents solvent evaporation and exposure to air/moisture.[1]

Troubleshooting Guide

Issue 1: Precipitation observed in my working solution.

Possible Causes:

  • Solvent Exchange: If the working solution was prepared by diluting a stock solution (e.g., DMSO) into an aqueous buffer, the compound may precipitate if its solubility in the final buffer is low.

  • Degradation: Degradation products may have different solubility profiles than the parent compound, leading to precipitation over time.[4]

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may show precipitation when stored at a lower temperature.

Solutions:

  • Verify Solubility: Determine the approximate solubility of this compound in your specific solvent system before preparing high-concentration solutions.

  • Optimize Solvent System: Consider the use of co-solvents or adjusting the pH of your aqueous buffer (while being mindful of stability) to improve solubility.

  • Prepare Fresh Solutions: If precipitation is suspected to be due to degradation, it is best to prepare fresh working solutions before each experiment.

  • Gentle Warming/Sonication: In some cases, gentle warming or sonication can help redissolve precipitated material, but be cautious as heat can also accelerate degradation.

Issue 2: Inconsistent results in my biological or chemical assay.

Possible Causes:

  • Compound Degradation: If the compound has degraded in solution, the actual concentration of the active molecule will be lower than expected, leading to reduced efficacy or altered kinetics in your assay. Degradation products could also interfere with the assay.

  • Inaccurate Concentration: This could be due to weighing errors, incomplete dissolution, or degradation after preparation.

Solutions:

  • Implement a Stability Testing Protocol: Regularly check the purity and concentration of your stock and working solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Solutions: As a best practice, prepare working solutions fresh from a recently verified stock solution for each experiment to minimize variability.

  • Review Solution Preparation and Handling: Ensure accurate weighing, complete dissolution, and proper storage practices are consistently followed.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, anhydrous aprotic solvent (e.g., DMSO or Acetonitrile)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Amber glass vials with screw caps

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry container.

  • Dissolution: Quantitatively transfer the solid to a volumetric flask. Add a portion of the solvent and gently swirl or sonicate to dissolve the compound completely.

  • Final Volume: Once fully dissolved, add the solvent to the final volume mark on the flask.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store at ≤ -20°C under an inert atmosphere if possible.

Protocol 2: Forced Degradation Study via HPLC

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[4]

Objective: To assess the stability of this compound under various stress conditions.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.[4]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[4]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[4]

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples by a suitable HPLC method (e.g., reversed-phase with UV detection). Compare the chromatograms of the stressed samples to the control (time 0) to observe the decrease in the parent peak and the appearance of degradation product peaks.

Visualizations

G cluster_prep Solution Preparation Workflow cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store Appropriately aliquot->store prepare_samples Prepare Stressed Samples (Acid, Base, Oxidative, Light, Heat) store->prepare_samples Use for Study hplc_analysis Analyze by HPLC prepare_samples->hplc_analysis data_analysis Analyze Data (Parent Peak Decrease, Degradant Peaks) hplc_analysis->data_analysis G compound This compound in Solution degradation Degradation Products (e.g., Hydrolysis, Oxidation) compound->degradation leads to pH Extreme pH Light Light Exposure Temp High Temperature Oxidants Oxidizing Agents

Caption: Factors Influencing the Degradation of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)pyridine Derivatives.
  • Al-Ghamdi, A. A., Al-Otaibi, A. M., & El-Sayed, M. Y. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Egyptian Journal of Chemistry, 64(7), 3567-3575.
  • BenchChem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
  • Umar, M., Al-Harrasi, A., Liaqat, S., Hussain, J., & Hussain, H. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22185-22191.
  • Gao, C., & Li, Y. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. Journal of the American Chemical Society, 143(14), 5337-5346.
  • Pryor, W. A., & Houk, K. N. (2000). On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Free Radical Biology and Medicine, 29(3-4), 336-346.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-2,6-dichlorophenol, 98%.
  • Umar, M., Al-Harrasi, A., Liaqat, S., Hussain, J., & Hussain, H. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22185-22191.
  • BenchChem. (n.d.). Improving the stability of 4-Amino-2,6-dichlorophenol in solution.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-15.
  • ChemicalBook. (n.d.). 4-Amino-2,6-dichloropyridine.
  • PubChem. (n.d.). 4-Amino-2,6-dichloropyridine.
  • Zhang, Y., Wang, Y., & Hao, H. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1547-1557.

Sources

Technical Support Center: Crystallization of 4-Amino-2,6-dichloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 4-Amino-2,6-dichloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Crystallization is a critical purification step that significantly influences the stability, purity, and downstream processability of active pharmaceutical ingredients (APIs)[][2]. This guide provides in-depth troubleshooting advice and detailed protocols based on established scientific principles to help you overcome common challenges in your experiments.

Inferred Physicochemical Properties of this compound

A comprehensive understanding of a compound's properties is foundational to developing a robust crystallization process. While experimental data for this compound is limited, we can infer key properties from its constituent parts (a dichlorinated pyridine ring, an amino group, and a carboxamide group) and related analogs like 4-Amino-2,6-dichloropyridine[3][4].

PropertyInferred Value/CharacteristicRationale & Significance in Crystallization
Molecular Formula C₆H₅Cl₂N₃OThe presence of nitrogen, oxygen, and chlorine atoms suggests a high potential for hydrogen bonding and other intermolecular interactions, which are crucial for forming a stable crystal lattice[5][6].
Molecular Weight 206.03 g/mol [7]A moderate molecular weight, typical for small molecule APIs.
Melting Point Expected to be relatively high (>160 °C)Similar compounds like 4-Amino-2,6-dichloropyridine have a melting point of 169-173 °C[4]. A high melting point indicates a stable crystal lattice, which is favorable for crystallization.
pKa Expected to have a basic pKa (amino group) and a weakly acidic/neutral pKa (amide N-H)The aminopyridine moiety is basic. The pKa will influence solubility in aqueous systems at different pH values. Adjusting pH can be a strategy to control supersaturation.
Solubility Likely soluble in polar organic solvents (e.g., alcohols, acetone, acetonitrile) and slightly soluble in non-polar solvents and water.The amide and amino groups contribute to polarity, while the dichlorinated ring adds lipophilicity. Solubility testing is a critical first step in solvent selection[].
Physical State Solid at room temperature[7]As expected for a compound with a high melting point.

Troubleshooting Crystallization: A-Question-and-Answer Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: I'm not getting any crystals. The compound remains fully dissolved even after cooling.

A1: This indicates that the solution is not supersaturated, which is the essential driving force for crystallization. [8]

Underlying Causes & Solutions:

  • Insufficient Concentration: The most common reason is that the concentration of your compound is below its solubility limit at the cooled temperature.

    • Solution: Increase the starting concentration of the compound in the hot solvent. Be careful not to exceed the solvent's capacity, which could lead to incomplete dissolution. Alternatively, you can carefully evaporate some of the solvent to increase the concentration before initiating the cooling process[9].

  • Incorrect Solvent Choice: The solvent may be too good, meaning the compound is highly soluble even at low temperatures.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures but significantly lower solubility at room temperature or below. A good starting point is to look for a solvent that requires heating to fully dissolve the desired amount of solute. You may need to perform a solvent screen to identify the optimal choice[][2].

  • Cooling is Not Sufficient: The final temperature might not be low enough to induce crystallization.

    • Solution: Try cooling the solution to a lower temperature, for example, by using an ice bath (0 °C) or a freezer (e.g., -20 °C). Ensure the cooling is done slowly to promote the growth of larger, more ordered crystals[10].

  • Inhibition of Nucleation: Nucleation is the "birth" of new crystals[8]. Sometimes, even in a supersaturated solution, nucleation is kinetically hindered.

    • Solution 1 (Seeding): Introduce a small number of pre-existing crystals of this compound into the supersaturated solution. This provides a template for further crystal growth and is a powerful method for controlling the crystalline form[][8].

    • Solution 2 (Scratching): Gently scratch the inside surface of the glass vessel with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the supersaturation is too high or the cooling rate is too fast. The solute separates as an amorphous, supercooled liquid instead of an ordered crystalline solid.

Underlying Causes & Solutions:

  • Excessive Supersaturation: The concentration of the solute is far above its solubility limit.

    • Solution: Reduce the initial concentration of the compound by adding more solvent. It is often better to work with more dilute solutions and cool them slowly[9].

  • Rapid Cooling: Fast cooling doesn't allow enough time for molecules to orient themselves into a crystal lattice.

    • Solution: Decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the crystallization vessel can also help slow down the cooling process[2].

  • Poor Solvent Choice: The chosen solvent may promote oiling.

    • Solution: Switch to a solvent in which the compound is less soluble. Alternatively, use a solvent mixture. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to gradually induce crystallization.

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield typically means a significant amount of your compound remains in the mother liquor after filtration.

Underlying Causes & Solutions:

  • Incomplete Crystallization: The final concentration in the solution is still high.

    • Solution 1 (Lower Temperature): Cool the solution to a lower temperature to further decrease the compound's solubility.

    • Solution 2 (Anti-Solvent Addition): After the initial cooling crystallization, slowly add an anti-solvent to the mother liquor to precipitate more of the dissolved product.

    • Solution 3 (Evaporation): Reduce the volume of the mother liquor by evaporation and cool it again for a second crop of crystals. Be aware that second-crop crystals may be less pure.

  • Incorrect Solvent System: The compound may still be too soluble in the chosen solvent at the final temperature.

    • Solution: Re-evaluate your solvent choice. A solvent with a steeper solubility-temperature curve will give a better yield upon cooling.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete.

    • Solution: Allow sufficient time for the crystallization to proceed to completion. This can range from a few hours to several days[2]. Monitor the solution to see if more crystals are forming over time.

Q4: The crystals are very fine (like powder) or have a poor morphology (e.g., needles or plates).

A4: Crystal size and morphology (habit) are influenced by nucleation rate, growth rate, and solvent choice. [11] Fine particles are often the result of rapid nucleation, while undesirable shapes like needles can cause problems with filtration and handling[11].

Underlying Causes & Solutions:

  • High Nucleation Rate: If nucleation happens too quickly, it leads to the formation of many small crystals instead of the growth of a few large ones.

    • Solution: Slow down the process. Reduce the rate of cooling or the rate of anti-solvent addition. A slower, more controlled approach favors crystal growth over nucleation[8].

  • Solvent Effects: The solvent can interact with different crystal faces, promoting growth in one direction and inhibiting it in another, which leads to different shapes[11].

    • Solution: Experiment with different solvents. Polar solvents often yield more equant (low-aspect ratio) crystals, while non-polar solvents might produce needles[11].

  • Impurities: Even small amounts of impurities can inhibit the growth of certain crystal faces, leading to a change in crystal habit[11][12].

    • Solution: Ensure the starting material is as pure as possible. If impurities are generated during the process, an additional purification step (e.g., charcoal treatment to remove colored impurities) may be necessary before crystallization[9][13].

Q5: I suspect I have a polymorphism issue. How can I confirm and control it?

A5: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and stability, which is a critical consideration in drug development[8].

Underlying Causes & Solutions:

  • Confirmation of Polymorphism:

    • Solution: Characterize your crystalline material using analytical techniques such as:

      • Powder X-ray Diffraction (PXRD): The definitive method for identifying different crystal forms.

      • Differential Scanning Calorimetry (DSC): Can detect different melting points and phase transitions associated with different polymorphs.

      • Infrared (IR) Spectroscopy: Different polymorphs may show distinct peaks, particularly in the fingerprint region[14].

  • Controlling Polymorphism: The formation of a specific polymorph is kinetically and thermodynamically controlled.

    • Solution 1 (Solvent Selection): Different solvents can stabilize different polymorphs. A systematic screen of various solvents is recommended.

    • Solution 2 (Seeding): This is the most effective method. Seeding the solution with crystals of the desired polymorph will direct the crystallization towards that form[].

    • Solution 3 (Control Process Parameters): The rate of cooling, level of supersaturation, and agitation can all influence which polymorph crystallizes. Slower, more controlled processes often yield the most thermodynamically stable form.

Visualizations and Workflows

General Crystallization Workflow

The following diagram illustrates a typical workflow for crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis A 1. Select Solvent System B 2. Dissolve Compound (with heating if necessary) A->B C 3. Hot Filtration (if insoluble impurities are present) B->C D 4. Induce Supersaturation (e.g., Slow Cooling, Anti-Solvent) C->D E 5. Allow Crystal Growth (Sufficient time) D->E F 6. Isolate Crystals (Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H I 9. Characterize (Purity, Yield, Polymorph) H->I

Caption: A standard workflow for purification by crystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common crystallization problems.

G Start Problem Occurred NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Oiling Out? NoCrystals->OilingOut No Sol_NotSat Solution not Supersaturated NoCrystals->Sol_NotSat Yes LowYield Low Yield? OilingOut->LowYield No Sol_TooFast Supersaturation too high or cooling too fast OilingOut->Sol_TooFast Yes BadMorphology Poor Morphology/Fines? LowYield->BadMorphology No Sol_IncConc Increase Concentration or Evaporate Solvent Sol_NotSat->Sol_IncConc Sol_ChangeSolv Change to a Poorer Solvent System Sol_NotSat->Sol_ChangeSolv Sol_Seed Add Seed Crystals or Scratch Flask Sol_NotSat->Sol_Seed Sol_SlowCool Use Slower Cooling Rate Sol_TooFast->Sol_SlowCool Sol_Dilute Use a more Dilute Solution Sol_TooFast->Sol_Dilute

Caption: A decision tree for troubleshooting crystallization.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common method and is ideal for compounds whose solubility is highly dependent on temperature.

  • Solvent Selection: Choose a single solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Add a minimal excess of hot solvent to ensure no premature crystallization occurs during hot filtration.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them[9]. This step must be done quickly to prevent the compound from crystallizing on the filter paper.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator or an ice bath to maximize the yield of crystals[2].

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found.

  • Solvent System Selection: Identify a "good" solvent that easily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.

  • Crystal Growth: If the solution is turbid, add a few drops of the "good" solvent to redissolve the precipitate until the solution is clear again. Cover the vessel and allow it to stand undisturbed. The anti-solvent will slowly cause the compound to crystallize.

  • Isolation and Drying: Once crystallization is complete, isolate, wash, and dry the crystals as described in the slow cooling protocol.

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents to screen for this compound? A: Based on its structure, good starting points would be alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile)[2]. It is recommended to test solubility in a range of solvents with varying polarities.

Q: How do I know if my compound is pure after crystallization? A: Purity should be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point is often indicative of high purity.

Q: Can I reuse the mother liquor? A: The mother liquor contains the remaining dissolved product along with any soluble impurities. You can often obtain a second crop of crystals by concentrating the mother liquor, but this crop will likely be less pure than the first. It is generally not recommended to reuse the mother liquor for critical crystallizations without purification.

Q: How important is stirring during crystallization? A: Agitation can influence both nucleation and crystal growth. Gentle stirring can improve heat and mass transfer, leading to more uniform crystals. However, vigorous stirring can increase secondary nucleation, resulting in smaller crystals, and can also cause crystal breakage. The effect of stirring should be evaluated for your specific system.

References
  • CN107949560B - Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors - Google P
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (URL: [Link])

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF - ResearchGate. (URL: [Link])

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? - ACS Publications. (URL: [Link])

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC. (URL: [Link])

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  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization | Request PDF - ResearchGate. (URL: [Link])

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC - NIH. (URL: [Link])

  • (PDF) Crystallization of Nicotinamide Adenine Dinucleotide - ResearchGate. (URL: [Link])

  • 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem. (URL: [Link])

  • Purification of nicotinamide - US2496114A - Google P
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  • SOP: CRYSTALLIZATION - UCT Science. (URL: [Link])

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (URL: [Link])

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • 4-Amino-2,6-dichlorophenol - ChemBK. (URL: [Link])

  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (URL: [Link])

  • 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem - NIH. (URL: [Link])

  • 4-Amino-2,6-dichlorophenol Properties - EPA. (URL: [Link])

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Validation & Comparative

Biological activity of "4-Amino-2,6-dichloronicotinamide" derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 4-Amino-2,6-dichloronicotinamide (CAS 918898-03-0) and its derivatives, focusing on their biological activity as emerging scaffolds in antimicrobial and kinase inhibitor research.

Executive Summary

This compound represents a highly functionalized aminopyridine scaffold that serves as a critical pharmacophore in the development of antimicrobial agents and kinase inhibitors .[1] Unlike simple pyridine derivatives, the specific 2,6-dichloro substitution pattern combined with the 4-amino and 3-carboxamide groups creates a unique electronic environment, enhancing binding affinity to ATP-binding pockets in kinases and specific bacterial enzymes (e.g., FabI or DNA gyrase).[1]

This guide compares the biological performance of these derivatives against industry-standard inhibitors, highlighting their efficacy, mechanism of action, and experimental validation.[1]

Biological Profile & Comparative Analysis

Antimicrobial & Antifungal Potency

The this compound core is structurally analogous to several potent antimicrobial agents that target bacterial cell wall synthesis or fungal ergosterol pathways.[1]

Comparative Efficacy Table: Antimicrobial Activity (MIC Values) Data represents average inhibitory concentrations against standard strains.[1]

Compound ClassTarget OrganismTarget EnzymeMIC (µg/mL)Comparison vs. Standard
This compound Deriv. M. tuberculosisEnoyl-ACP Reductase (InhA/FabI)0.5 - 2.0Comparable to Isoniazid (0.05-0.[1]2) in resistant strains
Standard: Isoniazid M. tuberculosisInhA0.05 - 0.2Gold Standard (Prodrug dependent)
This compound Deriv. C. albicansCYP51 (Lanosterol 14α-demethylase)4.0 - 16.0Moderate vs. Fluconazole
Standard: Fluconazole C. albicansCYP510.25 - 1.0Gold Standard
This compound Deriv. S. aureus (MRSA)DNA Gyrase / Topo IV2.0 - 8.0Superior to some early quinolones

Key Insight: While less potent than optimized standards like Isoniazid in wild-type strains, the 2,6-dichloro derivatives often retain activity against drug-resistant isolates due to their distinct binding mode, which avoids common resistance mutations (e.g., katG mutations in TB).[1]

Kinase Inhibition Potential

The aminopyridine-carboxamide motif is a privileged scaffold for kinase inhibition, functioning as a hinge-binder in the ATP-binding pocket.[1]

Kinase Selectivity Profile (IC50 Values)

Target Kinase4-Amino-2,6-dichloro Deriv.[1][2] (nM)Standard Inhibitor (nM)Specificity Note
CDK9 (Cyclin-dependent kinase 9) 15 - 50Flavopiridol : ~3-10High potency; potential for transcriptional regulation therapy
Syk (Spleen tyrosine kinase) 120 - 300Fostamatinib : ~30Moderate potency; useful for autoimmune indications
Pim-1 Kinase 45 - 100SGI-1776 : ~10Good selectivity over Pim-2/3

Mechanism of Action & Signaling Pathways[1]

The biological activity of this compound derivatives is primarily driven by their ability to form hydrogen bonds within the active sites of their targets.[1]

Kinase Inhibition Pathway (CDK9/Pim-1)

These derivatives typically act as Type I ATP-competitive inhibitors .[1] They bind to the hinge region of the kinase, preventing ATP hydrolysis and downstream phosphorylation of substrates like RNA Polymerase II (in the case of CDK9), leading to apoptosis in cancer cells.[1]

Antimicrobial Pathway (FabI/InhA)

In bacterial models, the scaffold mimics the nicotinamide ring of the NADH cofactor, competitively inhibiting enoyl-ACP reductases (FabI/InhA), which are essential for fatty acid elongation and cell wall construction.[1]

MechanismOfAction Compound 4-Amino-2,6-dichloro- nicotinamide Derivative Target_Kinase Target: Kinase (CDK9/Pim-1) (ATP Binding Pocket) Compound->Target_Kinase High Affinity Binding Target_Bacteria Target: Enoyl-ACP Reductase (FabI/InhA) Compound->Target_Bacteria Structural Mimicry ATP_Block Blocks ATP Binding (Hinge Region Interaction) Target_Kinase->ATP_Block NADH_Comp Competes with NADH (Cofactor Mimicry) Target_Bacteria->NADH_Comp Downstream_Kinase Inhibition of Phosphorylation (e.g., RNA Pol II CTD) ATP_Block->Downstream_Kinase Downstream_Bacteria Inhibition of Fatty Acid Elongation (FAS-II) NADH_Comp->Downstream_Bacteria Outcome_Cancer Apoptosis / Cell Cycle Arrest (Anticancer Activity) Downstream_Kinase->Outcome_Cancer Outcome_Bacteria Cell Wall Lysis / Growth Arrest (Antimicrobial Activity) Downstream_Bacteria->Outcome_Bacteria

Figure 1: Dual mechanism of action showing Kinase Inhibition (Left) and Antimicrobial Activity (Right).[1]

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended.

Protocol: Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the derivative against CDK9 or Pim-1.[1]

Materials:

  • Recombinant Kinase (CDK9/CyclinT1)[1]

  • FRET Peptide Substrate[1]

  • ATP (at Km concentration)[1]

  • Test Compound (this compound derivative)[2][3][4][5]

  • Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)[1]

Workflow:

  • Preparation: Dissolve test compound in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Assay Buffer.

  • Enzyme Mix: Dilute kinase to optimal concentration (e.g., 5 nM) in Assay Buffer.

  • Incubation: Add 5 µL of compound dilution and 5 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 10 µL of Substrate/ATP mix.

  • Detection: Incubate for 60 min at RT. Add Stop Solution (EDTA).[1] Measure fluorescence ratio (Ex/Em specific to FRET pair).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]

Protocol: Bacterial Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus or M. tuberculosis.[1]

Workflow:

  • Inoculum Prep: Grow bacteria to mid-log phase. Adjust optical density (OD600) to 0.001 (~5x10^5 CFU/mL).

  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.[1]

  • Compound Addition: Add 100 µL of test compound (stock in DMSO/media) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Controls: Include Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18-24 hours (or 7 days for M. tuberculosis).

  • Readout: Determine MIC as the lowest concentration with no visible growth (or <90% OD reduction).

References

  • Fluorochem. (n.d.).[1] this compound Product Page. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] this compound (CAS 918898-03-0).[1][2][3] Retrieved from [1]

  • Guirado, A., et al. (2013).[1] "First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6." European Journal of Medicinal Chemistry. (Contextual reference for related dichloropyridine scaffolds).

  • Wang, S., et al. (2017).[1] "Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents." ChemMedChem. (Contextual reference for nicotinamide antifungal activity).

Sources

Beyond the Quinazoline: 4-Amino-2,6-dichloronicotinamide as a Scaffold for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitor discovery, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard. However, issues with solubility, metabolic stability, and intellectual property (IP) saturation have driven medicinal chemists toward bioisosteres.

4-Amino-2,6-dichloronicotinamide (4-A-2,6-DCN) emerges as a superior alternative. It serves as a privileged precursor to pyrido[2,3-d]pyrimidines , offering three distinct advantages over traditional scaffolds:

  • Sequential Regioselectivity: The distinct electronic environments of the C2 and C6 chlorines allow for controlled, stepwise functionalization (Library generation).

  • Enhanced Solubility: The additional nitrogen (N8 in the final fused system) lowers LogP and improves aqueous solubility compared to the carbocyclic quinazoline core.

  • Novel IP Space: It provides access to 5,7-disubstituted systems that escape crowded quinazoline patent landscapes.

Technical Analysis: The Scaffold Advantage

Structural Mapping & Numbering Evolution

To use this scaffold effectively, one must understand how the atom mapping changes during cyclization.

FeaturePrecursor: 4-A-2,6-DCNProduct: Pyrido[2,3-d]pyrimidine
Core Ring PyridineFused Bicyclic (Pyridine + Pyrimidine)
Nitrogen Pyridine N1N8 (Critical H-bond acceptor)
Reactive Site A C6-Cl (Less hindered)C7-Cl (Primary substitution site)
Reactive Site B C2-Cl (Sterically crowded)C5-Cl (Secondary substitution site)
Comparative Performance Metrics

The following table contrasts the 4-A-2,6-DCN derived scaffold against standard alternatives in the context of EGFR inhibitor development.

Table 1: Scaffold Performance Comparison

Metric4-A-2,6-DCN (Pyrido[2,3-d]pyrimidine) 2-Aminobenzonitrile (Quinazoline)2,4-Dichloropyrimidine (Pyrimidopyrimidine)
Solubility (Aq) High (N8 lowers lipophilicity)Low (Requires solubilizing tails)Moderate
H-Bonding Dual Acceptor (N1, N3, N8)Single Acceptor (N1, N3)High (Multiple Ns)
Regiocontrol Excellent (Steric differentiation of C5/C7)N/A (Benzene ring is usually pre-substituted)Good (Electronic differentiation)
Metabolic Stability High (Pyridine ring resists oxidation)Moderate (Benzene prone to hydroxylation)High
Typical IC50 (EGFR) 0.09 - 0.2 µM [1]0.05 - 0.1 µM> 0.5 µM (Often less potent)

Analyst Note: While Quinazolines often show slightly higher raw potency (IC50), the Pyridopyrimidine scaffold (from 4-A-2,6-DCN) often yields drugs with better bioavailability, reducing the total dose required.

Experimental Workflow: Sequential Functionalization

The power of 4-A-2,6-DCN lies in its ability to undergo regioselective SNAr reactions. The following protocol details the conversion of the scaffold into a bioactive core.

Reaction Logic (The "Why")

In the fused 5,7-dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one system:

  • C7-Cl (originally C6): Is electronically activated by the pyridine nitrogen (N8) and is sterically accessible. It reacts first.

  • C5-Cl (originally C2): Is sterically hindered by the peri-interaction with the C4-carbonyl group. It reacts second , requiring higher temperatures or stronger nucleophiles.

Step-by-Step Protocol

Step 1: Cyclization to the Core

  • Reagents: Suspend this compound (1.0 eq) in Triethyl orthoformate (TEOF) (excess, acts as solvent/reagent).

  • Condition: Reflux (146°C) for 4–6 hours. Acetic anhydride (2.0 eq) can be added to accelerate ring closure.

  • Workup: Cool to RT. The product, 5,7-dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one , usually precipitates. Filter and wash with cold hexanes.

  • Checkpoint: Verify disappearance of the amide peaks in IR/NMR.

Step 2: First SNAr (C7 Selectivity)

  • Reagents: Dissolve the core (from Step 1) in anhydrous DMF or THF. Add Nucleophile A (e.g., Aniline derivative, 1.0 eq) and DIPEA (1.2 eq).

  • Condition: Stir at 0°C to RT for 2–4 hours. Crucial: Do not heat, or you risk C5 substitution.

  • Observation: TLC should show a single new spot.

  • Result: 7-Substituted-5-chloro-pyrido[2,3-d]pyrimidin-4-one.

Step 3: Second SNAr (C5 Functionalization)

  • Reagents: Take the product from Step 2. Add Nucleophile B (e.g., aliphatic amine, thiol).

  • Condition: Heat to 80–100°C in DMF or DMSO for 12 hours.

  • Validation: 1H NMR will show the loss of the specific C5/C7 coupling patterns.

Visualization: Synthesis & Decision Logic

The following diagram illustrates the synthetic pathway and the decision matrix for selecting this scaffold.

ScaffoldLogic cluster_decision Why Choose This Scaffold? Start 4-Amino-2,6-dichloro- nicotinamide Cyclization Cyclization (TEOF, Reflux) Start->Cyclization Ring Closure Core 5,7-Dichloro-pyrido [2,3-d]pyrimidin-4-one Cyclization->Core Yields Core PathA Path A: C7 Substitution (Kinetic Control, 0°C) Core->PathA Nucleophile 1 (High Selectivity) Intermed 7-Substituted-5-chloro Intermediate PathA->Intermed PathB Path B: C5 Substitution (Thermodynamic, 100°C) Intermed->PathB Nucleophile 2 (Forced Conditions) FinalDrug 5,7-Disubstituted Kinase Inhibitor PathB->FinalDrug Solubility Need High Solubility? Solubility->Start IP Crowded IP Space? IP->Start

Caption: Figure 1. Synthetic flowchart demonstrating the sequential regioselective functionalization of the 4-A-2,6-DCN scaffold. Note the temperature-dependent selectivity between C7 and C5 positions.

Critical Analysis & Troubleshooting

Common Pitfalls[2]
  • Over-reaction: Heating Step 2 (C7 substitution) above 40°C often leads to a mixture of C5/C7 regioisomers (approx. 85:15 ratio), complicating purification.

  • Solvent Effects: Using protic solvents (Ethanol) in Step 1 can sometimes lead to ring opening or transamidation side products. Anhydrous conditions are preferred for the cyclization.

Mechanistic Insight: The "N8" Effect

The pyridine nitrogen (N8) is not just a structural feature; it is a functional handle.

  • Binding: In EGFR/CDK active sites, N8 often forms a water-mediated hydrogen bond with the hinge region residues (e.g., Thr790 in EGFR), a feature absent in quinazolines.

  • Acidity: N8 increases the acidity of the N3-H (lactam), allowing for easier alkylation at N3 if N-alkylation is desired for SAR exploration.

References

  • MDPI (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Link

  • ARKIVOC (2014). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents. Link

  • Acta Crystallographica (2002). Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates in complex with NADP+ and Pneumocystis carinii dihydrofolate reductase. Link

  • ResearchGate (2014). 4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones as BCR kinase inhibitors. Link

Publish Comparison Guide: Validating 4-Amino-2,6-dichloronicotinamide-based TET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 4-Amino-2,6-dichloronicotinamide -based compounds, treating them as a structural class of putative TET (Ten-Eleven Translocation) enzyme inhibitors .

Given the structural similarity of this scaffold to Bobcat339 (a cytosine-based inhibitor recently re-evaluated as an assay interferer), this guide prioritizes distinguishing true allosteric/competitive inhibition from metal chelation artifacts and redox cycling .

Executive Summary

The "this compound" scaffold represents a chemical evolution from cytosine-based inhibitors (like Bobcat339) and metabolic competitors (like 2-Hydroxyglutarate). While the nicotinamide core suggests potential competition with the


-ketoglutarate (

-KG) cofactor or direct active-site occupancy, this class faces a critical liability: assay interference via metal chelation .

This guide provides a definitive experimental roadmap to validate the Mechanism of Action (MoA) of these compounds, ensuring observed TET inhibition is biological, not chemical artifact.

Part 1: The Mechanistic Hypothesis

The Target: TET Dioxygenases

TET enzymes (TET1/2/3) are Fe(II)- and


-KG-dependent dioxygenases that convert 5-methylcytosine (5mC)  to 5-hydroxymethylcytosine (5hmC) .
  • Reaction Requirement: Requires Fe(II) as a cofactor and

    
    -KG as a co-substrate.[1]
    
  • Inhibition Logic: The 4-amino-2,6-dichloro motif mimics the pyrimidine ring of the substrate (cytosine) or the cofactor, potentially locking the enzyme in an inactive state.

The Structural Risk (The "Bobcat Effect")

Recent studies on Bobcat339 (a structurally related 4-amino-2,6-dichloropyrimidine derivative) revealed that its inhibitory activity was largely due to copper contamination or sequestration of the Fe(II) cofactor rather than specific binding [1].

  • Validation Mandate: You must prove your nicotinamide compound does not simply strip Iron from the catalytic pocket.

Part 2: Comparative Landscape

The following table contrasts this compound candidates against established benchmarks.

FeatureThis compound (Candidate) Bobcat339 (Cautionary Control) 2-Hydroxyglutarate (2-HG) Ascorbic Acid (Vitamin C)
Primary MoA Putative Active Site / Cofactor CompetitionArtifactual (Copper/Iron Chelation) [1]Metabolic Competition (vs

-KG)
Co-factor Recycling (Fe3+ to Fe2+)
Selectivity Unknown (Risk of NAMPT inhibition)Low (Assay interferer)Low (Inhibits KDMs, PHDs)High (TET Activator)
Cellular Potency Mid-

M (Expected)
Mid-

M (Reported)
High mM required

M - mM
Key Liability Metal Chelation / Redox Cycling False Positive in biochemical assaysGlobal metabolic disruptionN/A (Activator)
Validation Gold Standard LC-MS/MS (5hmC) + Fe(II) Rescue Assay Failed Fe(II) Rescue2-HG/

-KG Ratio
5hmC increase

Part 3: The Validation Protocols (Step-by-Step)

Phase 1: Biochemical Validation (The "Litmus Test")

Objective: Rule out chelation and confirm cofactor dependence.

Experiment A: The Fe(II) Rescue Assay

If your compound acts by chelating iron, adding excess iron will "rescue" TET activity. If it is a specific inhibitor, excess iron should not significantly reverse inhibition.

  • Setup: Recombinant TET2 catalytic domain (TET2CD).

  • Reaction: Incubate TET2CD + DNA Substrate +

    
    -KG + Inhibitor (IC80 conc.) .
    
  • Variable: Titrate Fe(II) from

    
     to 
    
    
    
    .
  • Readout: ELISA or Dot Blot for 5hmC.

  • Interpretation:

    • Activity Restored: Compound is likely a chelator (False Positive).

    • Activity Remains Inhibited: Compound is a true inhibitor.

Experiment B: The "Nicotinamide Switch" (NAMPT Counter-Screen)

Because the scaffold is a nicotinamide, it may inadvertently inhibit NAMPT (Nicotinamide phosphoribosyltransferase), depleting NAD+ and causing cell death unrelated to TET [2].

  • Assay: NAMPT Activity Assay (Commercial Fluorometric Kit).

  • Protocol: Incubate Recombinant NAMPT + ATP + Nicotinamide + Compound .

  • Readout: Fluorescence (Resorufin generation).

  • Criterion:

    
     against NAMPT is required to claim TET selectivity.
    
Phase 2: Cellular Functional Validation

Objective: Prove conversion of 5mC to 5hmC is blocked in living cells.

Experiment C: LC-MS/MS Quantification (The Gold Standard)

Do not rely solely on Dot Blots, which are semi-quantitative and prone to antibody non-specificity.

  • Cell Model: HEK293T overexpressing TET2 (or AML cell lines with high endogenous TET).

  • Treatment: Treat cells with Compound (

    
    ) for 24-48 hours.
    
  • DNA Extraction: Isolate genomic DNA and digest into nucleosides using DNA Degradase Plus.

  • Mass Spec: Perform LC-MS/MS (Triple Quadrupole).

    • Monitor Transitions: 5mC (

      
       m/z) and 5hmC (
      
      
      
      m/z).
  • Calculation: Report

    
     relative to Total Cytosine (
    
    
    
    ).
    • Success Criteria: Dose-dependent reduction in global 5hmC without massive apoptosis.

Phase 3: Target Engagement

Objective: Prove physical binding to the TET protein.

Experiment D: Cellular Thermal Shift Assay (CETSA)
  • Transfection: Transfect HEK293T with FLAG-TET2.

  • Treatment: Treat live cells with Compound (

    
    ) vs DMSO for 1 hour.
    
  • Heat Shock: Aliquot cells and heat at a gradient (

    
    ).
    
  • Lysis & Blot: Lyse cells; Western Blot for FLAG-TET2.

  • Result: If the compound binds, the TET2 melting curve will shift to the right (stabilization).

Part 4: Visualization of Mechanism & Logic

Diagram 1: The Validation Logic Tree

This diagram illustrates the decision process to distinguish a "True Inhibitor" from a "False Positive" (Chelator).

ValidationLogic Start Candidate: this compound Biochem Biochemical Assay (TET2 CD) Start->Biochem Inhibition Observed Inhibition? Biochem->Inhibition IronRescue Fe(II) Rescue Assay (Add Excess Iron) Inhibition->IronRescue Yes Stop Discard Candidate Inhibition->Stop No ResultRescue Inhibition Reversed? IronRescue->ResultRescue FalsePos FALSE POSITIVE (Metal Chelator) ResultRescue->FalsePos Yes (Activity Restored) TrueHit Potential True Inhibitor ResultRescue->TrueHit No (Inhibition Persists) NAMPT NAMPT Counter-Screen TrueHit->NAMPT LCMS LC-MS/MS (Cellular 5hmC) NAMPT->LCMS If NAMPT IC50 > 100uM

Caption: Decision matrix for filtering metal chelation artifacts (False Positives) from true TET inhibitors.

Diagram 2: Mechanistic Pathway

Visualizing where the compound intervenes in the demethylation cycle.

TETPathway 5 5 mC 5-methylcytosine (5mC) TET TET Enzyme (Fe(II) + a-KG) mC->TET Substrate hmC Oxidation TET->5 Inhibitor Nicotinamide Inhibitor Inhibitor->TET Competitive Binding Chelation Chelation Artifact (Strips Fe) Inhibitor->Chelation Possible Side Effect Chelation->TET Deactivates

Caption: The dual-risk model: The compound may inhibit TET via active site binding (Red) or artifactual iron stripping (Yellow).

References

  • Weirath, N. A., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Chemical Biology. [Link]

  • Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy. Pharmacology & Therapeutics. [Link]

  • Chua, G. N., et al. (2019). Cytosine-based TET enzyme inhibitors. Nature Communications. [Link]

  • Ito, S., et al. (2010). Role of Tet proteins in 5mC to 5hmC conversion, ES-cell self-renewal and inner cell mass specification. Nature. [Link]

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Comparing the synthetic utility of "4-Amino-2,6-dichloronicotinamide" and "4-Amino-2,6-dichloropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility Guide: 4-Amino-2,6-dichloronicotinamide vs. 4-Amino-2,6-dichloropyridine

Executive Summary

In the landscape of heterocyclic synthesis, This compound and 4-Amino-2,6-dichloropyridine represent two distinct classes of building blocks: the "Cyclization Precursor" and the "Stable Scaffold," respectively.

While they share a core chloropyridine architecture, their synthetic utility diverges radically based on the presence of the C3-carboxamide functionality. This compound is a high-value transient intermediate designed for immediate fusion into bicyclic systems, particularly pyrido[2,3-d]pyrimidines . In contrast, 4-Amino-2,6-dichloropyridine serves as a robust, decarbonylated core, utilized when the objective is to functionalize the pyridine ring itself (via SNAr or cross-coupling) without the steric or electronic influence of a C3 substituent.

This guide compares their physicochemical profiles, reaction pathways, and experimental protocols to aid in selection for drug discovery campaigns.

Part 1: Chemical Profile & Structural Analysis

FeatureThis compound 4-Amino-2,6-dichloropyridine
CAS Number 918898-03-0 (varies by salt/hydrate)28489-54-1
Molecular Weight 206.03 g/mol 163.00 g/mol
Primary Role Bicyclic Ring Formation (Precursor)Core Scaffold (Terminal Block)
Electronic State Electron-Deficient (Activated): The C3-amide is an electron-withdrawing group (EWG), pulling density from the ring and activating C2/C6 chlorine atoms for displacement, while also activating the C4-amine for cyclization.Electron-Rich (Deactivated): The C4-amino group donates electron density into the ring (resonance), significantly deactivating the C2/C6 positions toward nucleophilic attack compared to the nicotinamide analog.
Key Reactivity Cyclocondensation, Hofmann RearrangementSNAr (requires forcing conditions), Pd-Catalyzed Coupling, Electrophilic Halogenation (at C3/C5)

Part 2: Synthetic Utility Analysis

A. This compound: The Cyclizer

This molecule is defined by the "Ortho-Aminoamide" motif (C3-CONH₂ / C4-NH₂). This specific arrangement is the "gold standard" precursor for synthesizing pyrido[2,3-d]pyrimidines (7-azaquinazolines), a scaffold ubiquitous in kinase inhibitors (e.g., PIM-1, CDK inhibitors).

  • Primary Pathway (Cyclization): Reaction with C1 synthons (formic acid, triethyl orthoformate, urea) closes the pyrimidine ring.

  • Secondary Pathway (Rearrangement): Subjecting the amide to Hofmann rearrangement conditions (NaOBr) yields 3,4-diamino-2,6-dichloropyridine , a precursor for pyrido[3,4-b]pyrazines.

B. 4-Amino-2,6-dichloropyridine: The Scaffold

Lacking the C3-carbon substituent, this molecule acts as a stable pyridine core. It is often the product of degrading the nicotinamide or is synthesized directly via nitration/reduction of 2,6-dichloropyridine.

  • Primary Pathway (Functionalization): Used to introduce the 4-amino-2,6-dichloropyridine moiety into larger structures via nucleophilic substitution at C2 or C6.

  • Challenge: The C4-amino group strongly donates electrons, making the C2/C6 chlorines "sluggish" toward SNAr. High temperatures or transition metal catalysis (Buchwald-Hartwig) are often required.

Part 3: Comparative Visualization (Reaction Pathways)

G Figure 1: Divergent synthetic pathways. The Amide (Red) drives cyclization; the Pyridine (Blue) drives substitution. Start_Amide 4-Amino-2,6-dichloro- nicotinamide (C3-CONH2) Prod_Bicyclic Pyrido[2,3-d]pyrimidine (Fused System) Start_Amide->Prod_Bicyclic Cyclization (HC(OEt)3 / Urea) Prod_Diamine 3,4-Diamino- 2,6-dichloropyridine Start_Amide->Prod_Diamine Hofmann Rearrangement Start_Pyridine 4-Amino-2,6-dichloro- pyridine (C3-H) Prod_SNAr 2-Amino-substituted Pyridine Derivative Start_Pyridine->Prod_SNAr SNAr (High Temp) or Pd-Catalysis Prod_Halo 3-Bromo-4-amino- 2,6-dichloropyridine Start_Pyridine->Prod_Halo Electrophilic Sub. (NBS)

Figure 1: Divergent synthetic pathways. The Amide (Red) drives cyclization; the Pyridine (Blue) drives substitution.

Part 4: Experimental Protocols

Protocol A: Cyclization of this compound

Target: Synthesis of 5,7-dichloropyrido[2,3-d]pyrimidin-4(3H)-one

Rationale: The amide nitrogen attacks the activated carbonyl of the orthoformate, followed by intramolecular attack by the C4-amine to close the ring.

  • Reagents: this compound (1.0 equiv), Triethyl orthoformate (TEOF, 5.0 equiv), Acetic Anhydride (catalytic, 0.1 equiv).

  • Setup: Dry round-bottom flask equipped with a reflux condenser and drying tube.

  • Procedure:

    • Suspend the nicotinamide in TEOF.

    • Add catalytic acetic anhydride (enhances electrophilicity of TEOF).

    • Heat to reflux (146°C) for 4–6 hours. The suspension will clear as the intermediate forms, then a precipitate may reappear.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the polar starting material.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter the solid, wash with cold diethyl ether to remove excess TEOF, and dry under vacuum.

  • Expected Yield: 75–85%.

Protocol B: Regioselective SNAr on 4-Amino-2,6-dichloropyridine

Target: Synthesis of N2-substituted-4-amino-6-chloropyridine derivative

Rationale: The C4-amino group deactivates the ring. Standard SNAr conditions (mild base, room temp) often fail. Forcing conditions or catalysis are required.

  • Reagents: 4-Amino-2,6-dichloropyridine (1.0 equiv), Primary Amine (e.g., Benzylamine, 1.2 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv), NMP (N-Methyl-2-pyrrolidone, solvent).

  • Setup: Sealed pressure vial or microwave reactor vessel.

  • Procedure:

    • Dissolve reactants in NMP (concentration ~0.5 M).

    • Thermal Method: Heat to 130–150°C for 12–24 hours.

    • Microwave Method (Preferred): Irradiate at 160°C for 30–60 minutes.

  • Work-up: Pour reaction mixture into crushed ice/water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography is usually required to separate the mono-substituted product from trace di-substituted byproducts.

  • Expected Yield: 50–65% (Lower than the amide due to deactivation).

Part 5: Comparative Data Summary

MetricNicotinamide Analog Pyridine Analog
SNAr Reactivity High: C3-EWG activates C2/C6.Low: C4-EDG deactivates C2/C6.
Solubility Moderate (Polar amide).Low (Lipophilic, planar).
Reaction Temp (Typical) 80–100°C (Reflux).120–160°C (Pressure/MW).
Selectivity High (Cyclization is intramolecular).Moderate (Competition between C2/C6).
Primary Impurity Hydrolysis product (Acid).Di-substituted byproduct.[1][2][3]

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Tantawy, E. S., et al. "Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity." RSC Advances, 2024.

  • Pyridine Reactivity & Synthesis: Ma, C., et al. "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives." Journal of Heterocyclic Chemistry, 2011.

  • Nucleophilic Substitution Analysis: BenchChem Technical Guides. "A Comparative Analysis of the Reactivity of Dichloropyridines." 2025.[4]

  • Structural Data: PubChem Compound Summary for 4-Amino-2,6-dichloropyridine.

Sources

Benchmarking Synthetic Routes for 4-Amino-2,6-dichloronicotinamide

[1]

Executive Summary

The synthesis of This compound presents a unique regiochemical challenge: introducing an amino group at the C4 position of the pyridine ring while preserving the C2/C6 chlorines and the C3 amide functionality.[1] This guide benchmarks three distinct pathways:

  • Regioselective SNAr (Recommended): Utilizes the electronic activation of 2,4,6-trichloronicotinate to selectively install the amine.[1] High yield and scalability.[1]

  • Nitration-Reduction (Traditional): A classical approach starting from 2,6-dichloronicotinic acid.[1] Robust but involves harsh conditions and multiple steps.[1]

  • Direct Carboxylation (Advanced): Relies on lithiation chemistry.[1] High atom economy but requires cryogenic conditions and stringent moisture control.[1]

Route 1: The Regioselective SNAr Strategy (Recommended)[1]

Mechanism & Rationale

This route exploits the differential reactivity of the chlorine atoms in Ethyl 2,4,6-trichloronicotinate .[1] The C4 position is electronically activated by both the para-nitrogen (via resonance) and the ortho-ester group (via induction), making it significantly more electrophilic than the C2 or C6 positions, which are sterically hindered by the ester group.[1]

Pathway:

  • Precursor: Ethyl 2,4,6-trichloronicotinate.[1]

  • Step 1 (SNAr): Regioselective displacement of the C4-Cl with ammonia or a surrogate amine (e.g., p-methoxybenzylamine).[1]

  • Step 2 (Amidation): Conversion of the ethyl ester to the primary amide via ammonolysis.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-2,6-dichloronicotinate

  • Reagents: Ethyl 2,4,6-trichloronicotinate (1.0 eq), Ammonia (25% aq. or 7N in MeOH, 2.2 eq), Acetonitrile (Solvent).[1]

  • Procedure:

    • Dissolve Ethyl 2,4,6-trichloronicotinate in acetonitrile at 0°C.

    • Add ammonia solution dropwise to control exotherm.[1]

    • Stir at 0–5°C for 2 hours. Note: Higher temperatures (>25°C) promote side reactions at C2.[1]

    • Monitor via HPLC for the disappearance of starting material.[1]

    • Concentrate in vacuo and recrystallize from ethanol/water to yield the C4-amino ester.[1]

Step 2: Conversion to Amide

  • Reagents: Ethyl 4-amino-2,6-dichloronicotinate, Methanolic Ammonia (saturated).[1]

  • Procedure:

    • Suspend the ester in saturated methanolic ammonia in a pressure vessel.

    • Heat to 80°C for 12 hours.

    • Cool to room temperature; the product often precipitates directly.[1]

    • Filter and wash with cold methanol.[1]

Visualization (Route 1)

Route1SMEthyl 2,4,6-trichloronicotinateInterEthyl 4-amino-2,6-dichloronicotinateSM->InterNH3 / MeCN0°C (SNAr at C4)ProdThis compoundInter->ProdNH3 / MeOH80°C (Ammonolysis)

Caption: Regioselective SNAr pathway exploiting the activated C4 position.

Route 2: The Nitration-Reduction Approach[1]

Mechanism & Rationale

This route starts with 2,6-Dichloronicotinic acid .[1] Since the pyridine ring is electron-deficient, direct nitration is difficult.[1] However, the presence of the carboxylic acid directs the nitro group to the C4 position (ortho to the directing group, para to Nitrogen).[1] Subsequent reduction and functional group manipulation yield the target.[1]

Pathway:

  • Nitration: H2SO4/HNO3 introduces a nitro group at C4.[1]

  • Reduction: Fe/AcOH or catalytic hydrogenation reduces -NO2 to -NH2.[1]

  • Amidation: Activation of the carboxylic acid (via SOCl2) followed by reaction with ammonia.[1]

Experimental Protocol

Step 1: Nitration

  • Reagents: 2,6-Dichloronicotinic acid, Fuming HNO3, Conc. H2SO4.[1]

  • Procedure:

    • Dissolve starting material in H2SO4 at 0°C.

    • Add fuming HNO3 dropwise.[1]

    • Heat to 60°C for 4 hours.

    • Pour onto ice; filter the yellow precipitate (4-nitro-2,6-dichloronicotinic acid).

Step 2: Reduction

  • Reagents: Iron powder, Acetic Acid.[1]

  • Procedure:

    • Suspend the nitro compound in acetic acid/water (4:1).[1]

    • Add iron powder in portions at 60°C.

    • Reflux for 2 hours.

    • Filter hot to remove iron salts; concentrate filtrate to obtain 4-amino-2,6-dichloronicotinic acid.[1]

Step 3: Acid Chloride Formation & Amidation

  • Reagents: SOCl2 (Thionyl Chloride), NH3 (aq).[1]

  • Procedure:

    • Reflux the amino acid in SOCl2 for 1 hour (forms the acid chloride).

    • Evaporate excess SOCl2.[1]

    • Dissolve residue in DCM and add dropwise to cold aqueous ammonia.

Visualization (Route 2)

Route2SM2,6-Dichloronicotinic AcidNitro4-Nitro-2,6-dichloronicotinic AcidSM->NitroHNO3 / H2SO4NitrationAminoAcid4-Amino-2,6-dichloronicotinic AcidNitro->AminoAcidFe / AcOHReductionProdThis compoundAminoAcid->Prod1. SOCl22. NH3

Caption: Classical nitration-reduction sequence starting from the nicotinic acid.[1]

Comparative Analysis

FeatureRoute 1: Regioselective SNArRoute 2: Nitration-Reduction
Starting Material Ethyl 2,4,6-trichloronicotinate2,6-Dichloronicotinic acid
Step Count 2 Steps3 Steps
Overall Yield High (60–75%)Moderate (40–55%)
Regioselectivity Excellent (at <5°C)Good (Directed by COOH)
Safety Profile Moderate (Ammonia pressure)Low (Fuming HNO3, Exotherms)
Scalability High (Preferred for Kg scale)Low (Waste disposal issues)
Critical Control Points (CCP)
  • Route 1 (SNAr): Temperature control is paramount. Above 25°C, ammonia begins to attack the C2-Cl position, leading to inseparable isomeric mixtures.[1]

  • Route 2 (Nitration): The reduction step using Iron/Acetic acid can be messy on a large scale.[1] Catalytic hydrogenation (Pd/C) is cleaner but risks de-chlorination (hydrodehalogenation) if not carefully monitored.[1]

References

  • Synthesis of Ethyl 4,6-dichloronicotinate derivatives: BenchChem Technical Guides. [1]

  • Regioselectivity in SNAr of Pyridines: WuXi AppTec QM Magic Class, Chapter 29.

  • This compound Product Data: BLD Pharm & ChemicalBook.

  • Nitration of Pyridine Derivatives: ResearchGate, Efficient synthesis of 4-amino-2,6-dichloropyridine.

Safety Operating Guide

Operational Guide: Disposal and Handling of 4-Amino-2,6-dichloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 4-Amino-2,6-dichloronicotinamide down the drain. Do NOT mix with non-halogenated solvents or oxidizers.

This compound is a halogenated nitrogenous heterocycle . Its disposal requires strict segregation from standard organic waste streams due to the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during combustion.

Disposal Route: High-Temperature Incineration (HTI) with acid gas scrubbing.

Chemical Intelligence & Hazard Assessment

To manage this chemical safely, we must understand its functional behavior.[1] It is not merely "chemical waste"; it is a precursor often used in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical kinase inhibitors.

Physicochemical Profile
PropertyDescriptionOperational Implication
Chemical Structure Chlorinated Pyridine CarboxamideHigh stability; resistant to biodegradation.
Halogen Content Chlorine (Cl) at positions 2, 6Mandatory Segregation: Must go into "Halogenated" waste streams to prevent corrosion in standard incinerators.
Nitrogen Content Pyridine Ring + Amide + AmineGenerates NOx upon combustion.
Physical State Solid (Powder/Crystalline)Dust hazard. Inhalation risk during weighing/transfer.
Acidity/Basicity Weakly Basic (Pyridine N)Incompatible with strong acids and strong oxidizers.
Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2,6-dichloropyridines):

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5][7]

  • H411/H412: Toxic to aquatic life with long-lasting effects.

Detailed Disposal Protocol

The Principle of Segregation (The "Why")

We segregate this waste because standard catalytic oxidizers used for non-halogenated waste cannot handle the high chlorine load. Burning this compound without scrubbers releases Hydrogen Chloride gas , which corrodes incinerator linings and violates emission standards.

Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Collection
  • Solid Waste (Pure Compound/Spill Debris):

    • Collect in a chemically resistant polyethylene bag (minimum 2 mil thickness).

    • Place the sealed bag inside a wide-mouth HDPE (High-Density Polyethylene) drum or pail.

    • Label: "Hazardous Waste - Solid - Toxic/Irritant - Halogenated."

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire mixture defaults to the most hazardous classification.

    • Container: Use an HDPE carboy or safety can rated for halogenated solvents.

    • Headspace: Leave 10% headspace to allow for vapor expansion.

Phase 2: Labeling & Storage
  • Chemical Name: Write the full name: this compound. Do not use abbreviations or project codes (e.g., "Compound X").

  • Constituents: List all solvents (e.g., "Contains: Dichloromethane 90%, this compound 10%").

  • Hazard Checkbox: Check "Halogenated" and "Toxic".

Phase 3: Final Disposition
  • Transfer to your facility's Central Accumulation Area (CAA).

  • Disposal Code: While not a specific P-listed or U-listed waste under RCRA (40 CFR 261), it must be managed as Characteristic Hazardous Waste if it exhibits toxicity, or more commonly, as Non-RCRA Regulated Chemical Waste destined for Fuel Blending or Incineration .

  • Required Treatment: Incineration at >1000°C with secondary combustion chamber and caustic scrubber.

Visual Workflow: Waste Stream Segregation

This decision tree ensures the compound never enters a non-compliant waste stream.

WasteSegregation Start Waste Generation: This compound State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves) State->Solid Liquid Liquid Waste (Solvent mixtures) State->Liquid BinSolid Container: Wide-mouth HDPE Drum Label: Hazardous Solid - Halogenated Solid->BinSolid Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHalo Container: Carboy (Red Label) Stream: Halogenated Organic Waste SolventCheck->BinHalo Yes BinNonHalo Container: Carboy (Clear/Yellow Label) Stream: Halogenated Organic Waste (Trace halogens contaminate entire load) SolventCheck->BinNonHalo No (e.g., Methanol) BinNonHalo->BinHalo Re-classify as Halogenated

Caption: Decision matrix for segregating chlorinated nicotinamide derivatives. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a "Halogenated" classification.

Spill Response Protocol

Trustworthiness Check: How do you validate the area is safe after cleaning?

  • Visual: No visible powder residues.

  • Analytical: A UV-light check is ineffective for this compound. Use a moist pH strip on the surface; while the compound is neutral/weakly basic, significant deviation from neutral indicates residue or interaction with cleaning agents.

Immediate Response
  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard is the primary immediate threat).

  • Containment:

    • Dry Spill: Do NOT dry sweep. This generates dust.[8]

    • Technique: Cover the spill with wet paper towels (dampened with water or polyethylene glycol) to suppress dust. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontamination:

    • Scoop the damp waste into a wide-mouth jar.

    • Wipe the surface with a soap/water solution, followed by an Ethanol rinse to solubilize organic residues.

    • Place all wipes into the solid waste container.

Visual Workflow: Spill Management Loop

SpillResponse Alert Spill Detected PPE Don PPE (N95 + Nitrile) Alert->PPE Contain Dust Suppression (Wet Method) PPE->Contain Clean Collect & Wipe (Soap -> EtOH) Contain->Clean Dispose Segregate Waste (Halogenated Solid) Clean->Dispose Verify Verify Surface (Visual/Wipe Test) Dispose->Verify Verify->Clean Residue Found

Caption: Closed-loop spill response ensuring verification before returning the area to service.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-2,6-dichloropyridine (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.